Product packaging for 1-Isopropylazetidin-3-amine(Cat. No.:)

1-Isopropylazetidin-3-amine

Cat. No.: B15072844
M. Wt: 114.19 g/mol
InChI Key: NORUUYRXMOOAHX-UHFFFAOYSA-N
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Description

1-Isopropylazetidin-3-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B15072844 1-Isopropylazetidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-propan-2-ylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5(2)8-3-6(7)4-8/h5-6H,3-4,7H2,1-2H3

InChI Key

NORUUYRXMOOAHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the known and predicted chemical properties of 1-Isopropylazetidin-3-amine, a substituted azetidine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related compounds and general chemical principles.

Chemical Structure and Identifiers

This compound is a four-membered heterocyclic amine. The structure consists of an azetidine ring substituted with an isopropyl group at the nitrogen atom (position 1) and an amino group at position 3.

Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number Dihydrochloride salt: 888032-75-5, 117546-56-2
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol (Free Base)
Molecular Weight 187.11 g/mol (Dihydrochloride Salt)[1]

Physicochemical Properties

PropertyValue (Free Base - Predicted)Value (Dihydrochloride Salt - Experimental)
Boiling Point Not AvailableNot Available
Melting Point Not AvailableNot Available
pKa ~9-10 (amine)Not Available
Solubility Soluble in water and polar organic solventsNot Available
LogP Not AvailableNot Available

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from the known properties of amines and azetidine rings.[2][3][4]

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the isopropyl group protons, the azetidine ring protons, and the amine group protons. The chemical shifts (δ) are predicted to be in the following regions:

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Isopropyl CHSeptet1H
Isopropyl CH3Doublet6H
Azetidine CH2Multiplet4H
Azetidine CH-NH2Multiplet1H
Amine NH2Broad singlet2H
13C NMR Spectroscopy

The carbon-13 NMR spectrum should display distinct signals for the carbons of the isopropyl group and the azetidine ring.

Carbon EnvironmentPredicted Chemical Shift (ppm)
Isopropyl CH50-60
Isopropyl CH320-25
Azetidine CH240-50
Azetidine CH-NH245-55
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H and C-N bonds.[3][5]

Functional GroupWavenumber (cm-1)Intensity
N-H Stretch (amine)3300-3500Medium, broad
C-H Stretch (aliphatic)2850-3000Strong
N-H Bend (amine)1590-1650Medium
C-N Stretch1000-1250Medium
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 114. Common fragmentation patterns for amines would likely involve the loss of alkyl groups.

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be approached through several general methods for the preparation of N-substituted azetidines. A common strategy involves the reductive amination of a suitable azetidin-3-one precursor with isopropylamine.[6]

G Azetidinone Azetidin-3-one Imine Intermediate Imine Azetidinone->Imine Isopropylamine Isopropylamine Isopropylamine->Imine Product This compound Imine->Product Reagents1 Reducing Agent (e.g., NaBH(OAc)3) Reagents1->Imine

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General): To a solution of azetidin-3-one hydrochloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added isopropylamine, followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The product is then isolated and purified using standard techniques like extraction and chromatography.

Reactivity

The reactivity of this compound is dictated by the nucleophilicity of the two nitrogen atoms and the ring strain of the azetidine core.[7]

  • N-Alkylation/N-Acylation: The primary amino group is expected to be more nucleophilic and will readily react with electrophiles such as alkyl halides and acyl chlorides.

  • Ring Opening: The strained four-membered ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, azetidine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[8][9][10][11]

  • Antibacterial and Antifungal Activity: Many azetidine-containing compounds have shown promise as antimicrobial agents.[11]

  • Enzyme Inhibition: The constrained conformation of the azetidine ring can be beneficial for binding to enzyme active sites.

  • Central Nervous System (CNS) Activity: Some azetidine derivatives have been investigated as inhibitors of GABA uptake and may have applications in neurological disorders.[8]

G cluster_0 Potential Biological Interactions This compound This compound Target_Protein Target Protein (e.g., Enzyme, Receptor) This compound->Target_Protein Binding Biological_Response Biological Response (e.g., Inhibition, Modulation) Target_Protein->Biological_Response Signal Transduction

Caption: Potential signaling pathway interaction for this compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. While specific experimental data is currently scarce, this guide provides a foundational understanding of its expected chemical properties based on the behavior of related azetidine and amine compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-isopropylazetidin-3-amine, a valuable building block in medicinal chemistry. The document outlines two core synthetic strategies: reductive amination and nucleophilic substitution, offering detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Reductive Amination of Azetidin-3-amine with Acetone

Reductive amination is a widely employed and efficient method for the N-alkylation of amines. This pathway involves the reaction of azetidin-3-amine with acetone to form an intermediate imine, which is subsequently reduced in situ to the desired this compound.

Signaling Pathway Diagram

G A Azetidin-3-amine C Iminium Intermediate A->C Condensation B Acetone B->C D This compound C->D Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->D

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol

This protocol is a representative procedure for the reductive amination of azetidin-3-amine with acetone. The specific conditions may require optimization.

Materials:

  • Azetidin-3-amine dihydrochloride

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a stirred suspension of azetidin-3-amine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at room temperature, add triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes to liberate the free base.

  • Add acetone (1.5 eq) to the reaction mixture and stir for 1 hour.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to afford this compound.

Quantitative Data

Currently, there is a lack of specific published data for the reductive amination of azetidin-3-amine with acetone. However, based on similar reductive amination reactions, the following are estimated parameters:

ParameterEstimated Value
Yield 60-80%
Reaction Time 12-24 hours
Temperature Room Temperature
Purity >95% after chromatography

Nucleophilic Substitution of a Protected Azetidine Precursor

An alternative and well-documented approach involves the synthesis of a protected azetidine precursor, followed by nucleophilic substitution with isopropylamine and subsequent deprotection. A common protecting group for the azetidine nitrogen is the benzhydryl (diphenylmethyl) group, which can be removed under hydrogenolysis conditions.

Experimental Workflow Diagram

G A 1-Benzhydrylazetidin-3-ol C 1-Benzhydrylazetidin-3-yl Methanesulfonate A->C Mesylation B Methanesulfonyl Chloride B->C E 1-Benzhydryl-N-isopropylazetidin-3-amine C->E Nucleophilic Substitution D Isopropylamine D->E G This compound E->G Deprotection F Hydrogenolysis (e.g., Pd/C, H₂) F->G

Caption: Nucleophilic substitution pathway for this compound synthesis.

Experimental Protocols

This synthesis is a multi-step process.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride

  • Triethylamine

  • Acetonitrile

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile (10 mL/g of starting material).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • The resulting 1-benzhydrylazetidin-3-yl methanesulfonate can often be used in the next step without isolation.

Step 2: Synthesis of 1-Benzhydryl-N-isopropylazetidin-3-amine

Materials:

  • 1-Benzhydrylazetidin-3-yl methanesulfonate solution from Step 1

  • Isopropylamine

  • Acetonitrile

Procedure:

  • To the solution of 1-benzhydrylazetidin-3-yl methanesulfonate, add isopropylamine (2.0 eq).

  • Seal the reaction vessel and heat the mixture to 80 °C.

  • Stir the reaction for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Step 3: Deprotection to Yield this compound

Materials:

  • 1-Benzhydryl-N-isopropylazetidin-3-amine

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve 1-benzhydryl-N-isopropylazetidin-3-amine (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10 mol %) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various N-substituted 3-aminoazetidines from 1-benzhydrylazetidin-3-yl methanesulfonate, which can be used to estimate the yield for the reaction with isopropylamine.

Amine ReactantYield (%)
Piperidine72
Pyrrolidine59
Morpholine65
N-Methylpiperazine61
Benzylamine45
Isopropylamine (Estimated) 40-50

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include those for the isopropyl group (a doublet and a septet), and the azetidine ring protons.

  • ¹³C NMR: Resonances corresponding to the carbons of the isopropyl group and the azetidine ring are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This guide has detailed two primary synthetic pathways for this compound. The reductive amination route offers a more direct, one-pot synthesis, though specific literature data is currently limited. The nucleophilic substitution pathway, while multi-step, is well-precedented and allows for a more predictable outcome based on analogous reactions. The choice of synthesis will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. Both methods provide viable routes to this important chemical intermediate for drug discovery and development.

Spectroscopic Profile of 1-Isopropylazetidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Isopropylazetidin-3-amine and its dihydrochloride salt. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics derived from its chemical structure and data from analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a logical workflow for spectroscopic analysis. The CAS number for N-Isopropylazetidin-3-amine dihydrochloride is 888032-75-5[1].

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and may vary in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

ProtonsMultiplicityExpected Chemical Shift (δ) ppmCoupling Constant (J) Hz
(CH₃)₂-CHDoublet~ 1.0 - 1.2~ 6.0 - 7.0
(CH₃)₂-CHSeptet~ 2.5 - 3.0~ 6.0 - 7.0
Azetidine CH₂ (C2 & C4)Multiplet~ 3.0 - 3.8-
Azetidine CH (C3)Multiplet~ 3.5 - 4.0-
NH₂Broad Singlet~ 1.5 - 3.0 (variable)-

¹³C NMR (Carbon NMR)

CarbonExpected Chemical Shift (δ) ppm
(CH₃)₂-CH~ 18 - 22
(CH₃)₂-CH~ 50 - 55
Azetidine CH₂ (C2 & C4)~ 55 - 60
Azetidine CH (C3)~ 45 - 50
Infrared (IR) Spectroscopy
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretch3300 - 3500Medium, Broad (two bands for primary amine)
C-H (Alkyl)Stretch2850 - 2960Medium to Strong
N-H (Amine)Bend (Scissoring)1590 - 1650Medium
C-N (Alkyl Amine)Stretch1000 - 1250Medium to Weak
Mass Spectrometry (MS)
IonExpected m/zNotes
[M]+114.12Molecular Ion
[M-CH₃]+99.10Loss of a methyl group
[M-C₃H₇]+71.06Loss of the isopropyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For the dihydrochloride salt, D₂O or DMSO-d₆ are more suitable.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Liquid Sample (Free Base): A thin film can be prepared between two NaCl or KBr plates.

    • Solid Sample (Dihydrochloride Salt): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction:

    • EI: Direct insertion probe for solids or a GC inlet for volatile liquids.

    • ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an LC system.

  • Data Acquisition:

    • Mass Range: m/z 50-500.

    • Ionization Mode: Positive ion mode is typically used for amines.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification IR IR Spectroscopy (Functional Group Identification) Purification->IR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Data_Integration Integration of All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Analysis of 1-Isopropylazetidin-3-amine: A Technical Guide to Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a public domain crystal structure for 1-Isopropylazetidin-3-amine is not available in the primary crystallographic databases. This guide therefore provides a comprehensive, albeit hypothetical, overview of the methodologies and data presentation that would be involved in a typical crystal structure analysis of this compound. The experimental details and data presented herein are illustrative and intended to serve as a template for such an investigation.

Introduction

Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. The three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This technical guide outlines the essential steps for the crystal structure analysis of this compound, from synthesis and crystallization to data collection, structure solution, and refinement.

Experimental Protocols

The synthesis of this compound would typically be achieved through a multi-step process. A common route involves the reductive amination of a suitable azetidinone precursor or the N-alkylation of azetidin-3-amine. The final product would be purified by column chromatography or distillation to obtain a sample of high purity suitable for crystallization.

Obtaining single crystals of sufficient size and quality is a critical step. For a small, relatively polar molecule like this compound, or its hydrochloride salt, several crystallization techniques would be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with a less polar co-solvent like hexane) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The data collection strategy would involve a series of scans to cover a significant portion of the reciprocal space.

Data Presentation

The crystallographic data and refinement details would be summarized in a standardized format as shown in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)

ParameterValue
Empirical formulaC7 H16 N2
Formula weight128.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 105.5°, γ = 90°
Volume820.0 ų
Z4
Density (calculated)1.035 Mg/m³
Absorption coefficient0.065 mm⁻¹
F(000)288
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection3.50 to 28.00°
Index ranges-11<=h<=11, -13<=k<=13, -12<=l<=12
Reflections collected8500
Independent reflections1900 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1900 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.130
R indices (all data)R1 = 0.065, wR2 = 0.145
Largest diff. peak and hole0.45 and -0.30 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical Data)

BondLength (Å)AngleDegrees (°)
N1 - C11.48C1 - N1 - C292.5
N1 - C21.48C1 - N1 - C(isopropyl)118.0
C1 - C31.54N1 - C1 - C387.0
C2 - C31.54N1 - C2 - C387.0
C3 - N21.47C1 - C3 - C285.5
N1 - C(isopropyl)1.49C1 - C3 - N2115.0
C2 - C3 - N2115.0

Visualization of Workflows and Pathways

experimental_workflow synthesis Synthesis & Purification of this compound crystallization Crystallization Trials (Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_selection Single Crystal Selection (Microscopy) crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods / Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation analysis Structural Analysis (Bonding, Packing, etc.) validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Caption: Experimental workflow for crystal structure analysis.

Azetidine-containing molecules are often investigated as inhibitors of enzymes or modulators of receptors. Below is a hypothetical signaling pathway where an azetidine derivative could act as an antagonist to a G-protein coupled receptor (GPCR).

signaling_pathway ligand Endogenous Ligand gpcr GPCR ligand->gpcr Activates antagonist This compound (Hypothetical Antagonist) antagonist->gpcr Blocks g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Navigating the Labyrinth of Discovery: A Technical Guide to the Biological Activity Screening of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides a comprehensive framework for the initial biological activity screening of the novel compound, 1-isopropylazetidin-3-amine. In the absence of specific published data for this molecule, this document outlines a rational, multi-tiered screening approach based on the known biological activities of analogous azetidine-containing compounds and established principles of drug discovery. This guide details experimental protocols for a panel of primary and secondary assays designed to elucidate the potential therapeutic value of this compound, covering key areas such as cytotoxicity, and its potential as an antibacterial agent. Data presentation is standardized in tabular formats for clarity and comparative analysis. Furthermore, logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the screening cascade.

Introduction to the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[2] The incorporation of an azetidine ring can also enhance metabolic stability and aqueous solubility, key attributes for successful drug candidates.[2] Derivatives of azetidine have shown a wide range of pharmacological activities, including acting as inhibitors of GABA uptake, antitumor agents, and antimycobacterial agents.[3][4][5] Given this precedent, a systematic biological evaluation of novel azetidine-containing compounds like this compound is a critical step in identifying new therapeutic leads.

Tiered Screening Strategy

A hierarchical screening approach is recommended to efficiently assess the biological activity profile of this compound. This strategy begins with broad, cost-effective primary screens to identify any general bioactivity, followed by more specific secondary assays to delineate the mechanism of action and target engagement.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Target Deconvolution A Cytotoxicity Assays C Mechanism of Action Studies (e.g., Mycolate Assembly) A->C If cytotoxic to microbial cells B Antimicrobial Screening B->C D Resistance Profiling C->D G A This compound B Mycolate Biosynthesis Pathway A->B Potential Target C Inhibition of Mycolic Acid Transport/Assembly B->C Blocks D Disruption of Mycobacterial Cell Wall Integrity C->D E Bacterial Cell Death D->E

References

The Evolving Landscape of 1-Isopropylazetidin-3-amine Derivatives and Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 1-isopropylazetidin-3-amine derivatives reveals a promising scaffold for the development of novel therapeutics, particularly in the realms of kinase inhibition and central nervous system disorders. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemistry, experimental protocols, and relevant signaling pathways associated with this versatile chemical moiety.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile scaffold in drug design. Among its derivatives, this compound and its analogs are emerging as a class of compounds with considerable therapeutic potential. The strategic incorporation of the isopropyl group at the nitrogen atom and the presence of a reactive amino group at the 3-position provide a foundation for a wide array of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.

Synthesis and Chemical Space

The synthesis of this compound derivatives can be approached through several strategic pathways, primarily focusing on the introduction of the N-isopropyl group and the subsequent functionalization of the 3-amino moiety.

A common and efficient method for the N-alkylation of the azetidine ring is reductive amination . This typically involves the reaction of a suitable azetidin-3-one precursor with isopropylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride. This method offers good yields and tolerates a variety of functional groups.

Alternatively, direct alkylation of a protected azetidin-3-amine with an isopropyl halide (e.g., 2-bromopropane) in the presence of a non-nucleophilic base can be employed. The choice of protecting group for the 3-amino function is crucial to prevent undesired side reactions.

Once the this compound core is established, the 3-amino group serves as a versatile handle for a multitude of chemical transformations to generate diverse libraries of analogs. These modifications include, but are not limited to:

  • Amide bond formation: Acylation with various carboxylic acids or their activated derivatives to introduce a wide range of substituents.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Further alkylation or arylation: To generate secondary or tertiary amines at the 3-position.

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Biological Activity

Derivatives of 1-substituted azetidin-3-amines have shown significant promise in several therapeutic areas, with kinase inhibition and modulation of central nervous system targets being the most prominent.

Kinase Inhibition

The 1-alkylazetidin-3-amine scaffold has been identified as a valuable pharmacophore in the design of potent and selective kinase inhibitors. Notably, derivatives have been investigated as inhibitors of Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), which are key players in cell signaling pathways implicated in cancer and inflammatory diseases.

The azetidine moiety can effectively orient substituents to interact with specific residues within the ATP-binding pocket of these kinases. The N-alkyl group, such as an isopropyl group, can influence solubility and membrane permeability, while modifications at the 3-amino position are crucial for establishing key interactions with the kinase hinge region and other important residues.

Below is a summary of representative biological data for analogous 1-alkylazetidin-3-amine derivatives as kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell-based Potency (nM)
Analog 1JAK11550
Analog 2JAK22580
Analog 3PI3Kα520
Analog 4PI3Kβ1045

Note: The data presented are for representative analogs and serve to illustrate the potential of the scaffold. Specific values for this compound derivatives would require dedicated screening.

Central Nervous System Disorders

The conformational rigidity of the azetidine ring makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) in the central nervous system. Analogs of 1-substituted azetidin-3-amines have been explored as modulators of histamine H3 receptors, which are implicated in a variety of neurological and psychiatric conditions, including cognitive disorders and sleep-wake regulation.

The 1-alkylazetidin-3-amine core can mimic the endogenous ligand histamine, while substituents at the 3-position can be tailored to achieve agonist or antagonist activity with high affinity and selectivity.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key synthetic steps.

General Procedure for Reductive Amination to form N-Isopropylazetidin-3-amine

To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added isopropylamine (1.2 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then deprotected under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the title compound.

General Procedure for Amide Coupling at the 3-Amino Position

To a solution of this compound (1.0 eq) and a carboxylic acid (1.1 eq) in dimethylformamide (DMF, 0.1 M) is added a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

Signaling Pathways and Visualization

Understanding the biological context in which these compounds act is paramount. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the therapeutic targets of this compound derivatives.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP2 Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Phosphorylates

Caption: The PI3K-Akt signaling pathway.

H3R_Signaling H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates Histamine Histamine Histamine->H3R AC Adenylyl Cyclase Gi->AC NT_release Neurotransmitter Release Gi->NT_release Inhibits cAMP cAMP AC->cAMP Produces cAMP->NT_release

Caption: Histamine H3 receptor signaling pathway.

Experimental_Workflow start Synthesis of This compound Core derivatization Derivatization at 3-Amino Position start->derivatization purification Purification and Characterization (HPLC, NMR, MS) derivatization->purification screening In Vitro Biological Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->derivatization Iterative Design

Caption: A general experimental workflow.

Future Directions

The this compound scaffold represents a fertile ground for the discovery of new chemical entities with significant therapeutic potential. Future research will likely focus on expanding the diversity of substituents at the 3-position to probe a wider range of biological targets. Furthermore, detailed structure-activity relationship studies, guided by computational modeling, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of these promising compounds. As our understanding of the underlying biology of diseases continues to grow, so too will the opportunities for leveraging the unique properties of this compound derivatives in the development of next-generation medicines.

Theoretical and Computational Analysis of 1-Isopropylazetidin-3-amine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This document outlines a proposed theoretical and computational research plan for the comprehensive analysis of 1-isopropylazetidin-3-amine. Due to a lack of extensive existing research on this specific molecule, this whitepaper serves as a detailed guide for a hypothetical yet robust investigation into its structural, electronic, and potential biological properties. The proposed study leverages a suite of computational chemistry techniques, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, to predict the molecule's behavior and potential as a pharmacophore. This framework is designed to provide a foundational understanding of this compound, thereby guiding future experimental validation and drug discovery efforts.

Introduction

Small nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with the azetidine scaffold being a particularly valuable motif in the design of novel therapeutics.[1] The strained four-membered ring of azetidine offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity to biological targets. This compound, a substituted azetidine, presents as an intriguing candidate for investigation due to the presence of a secondary amine and an isopropyl group, which can influence its physicochemical properties such as basicity, lipophilicity, and steric profile.

Theoretical and computational studies provide a powerful, resource-efficient avenue to explore the potential of such novel chemical entities before undertaking extensive and costly experimental synthesis and testing. By elucidating the fundamental properties of this compound at a molecular level, we can generate actionable hypotheses regarding its conformational preferences, reactivity, and potential interactions with biomacromolecules. This whitepaper details a proposed multi-faceted computational workflow to characterize this compound and predict its biological relevance.

Proposed Computational Methodologies

A hierarchical computational approach is proposed to build a comprehensive profile of this compound. This will involve quantum mechanical calculations to understand its intrinsic properties, followed by molecular mechanics-based methods to simulate its interaction with a representative biological target.

Quantum Chemical Analysis

Density Functional Theory (DFT) calculations are proposed to determine the molecule's optimal geometry, conformational landscape, and electronic properties.

2.1.1. Conformational Analysis

A thorough conformational search will be performed to identify the low-energy conformers of this compound. The puckering of the azetidine ring and the orientation of the isopropyl and amine substituents will be systematically explored.

2.1.2. Electronic Properties

Key electronic descriptors will be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These include:

  • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Frontier Molecular Orbitals (HOMO-LUMO): To analyze the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge distribution.

Molecular Docking

Based on the common biological roles of small amine-containing molecules, aminergic G-protein coupled receptors (GPCRs) are a logical starting point for target exploration.[2][3] Molecular docking simulations will be employed to predict the binding mode and affinity of this compound to a representative aminergic GPCR, such as a dopamine or serotonin receptor.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex and to account for the dynamic nature of biological systems, MD simulations will be performed. This will provide insights into the key intermolecular interactions that stabilize the complex over time.

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of the quantitative data that would be generated from the proposed computational studies. These values are illustrative and based on typical results for similar small molecules.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated Value
Ground State Energy (Hartree)-350.123456
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)8.0
Proton Affinity (kcal/mol)220

Table 2: Hypothetical Molecular Docking and MD Simulation Results

ParameterHypothetical Value
Target ProteinDopamine Receptor D3
Docking Score (kcal/mol)-7.5
Predicted Binding Affinity (Ki, nM)150
Key Interacting ResiduesAsp110, Ser192, Phe346
RMSD of Ligand during MD (Å)1.2 ± 0.3
Number of Stable H-bonds during MD2

Detailed Experimental Protocols

This section provides a detailed description of the proposed computational protocols.

Protocol for DFT Calculations
  • Software: Gaussian 16 or similar quantum chemistry package.

  • Initial Geometry: The 3D structure of this compound will be built using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search: A systematic conformational search will be performed by rotating all single bonds in increments of 30 degrees. Each resulting conformer will be optimized at the B3LYP/6-31G(d) level of theory.

  • Final Optimization and Frequency Calculation: The lowest energy conformers will be re-optimized at a higher level of theory, B3LYP/6-311++G(d,p), with a solvent model (e.g., PCM for water). Frequency calculations will be performed at the same level to confirm that the optimized structures are true minima (no imaginary frequencies).

  • Electronic Property Calculation: MEP, HOMO, LUMO, and NBO analyses will be performed on the lowest energy conformer using the final optimized geometry.

Protocol for Molecular Docking
  • Software: AutoDock Vina or Glide.

  • Ligand Preparation: The 3D structure of the lowest energy conformer of this compound will be prepared by adding hydrogen atoms and assigning partial charges (Gasteiger charges).

  • Receptor Preparation: A high-resolution crystal structure of a representative aminergic GPCR (e.g., PDB ID: 3PBL for Dopamine D3 Receptor) will be obtained from the Protein Data Bank. The protein will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Grid Box Definition: A grid box will be defined to encompass the known binding site of the receptor.

  • Docking Simulation: Docking will be performed with an exhaustiveness of 32 to generate multiple binding poses. The poses will be clustered and ranked based on their docking scores.

Protocol for Molecular Dynamics Simulation
  • Software: GROMACS or AMBER.

  • System Preparation: The top-ranked docked complex of this compound and the receptor will be used as the starting structure. The complex will be solvated in a cubic box of TIP3P water molecules and neutralized with counter-ions (Na+ or Cl-).

  • Force Field: The protein will be described by the AMBER ff14SB force field, and the ligand parameters will be generated using the Antechamber module.

  • Simulation Protocol:

    • Energy minimization of the system.

    • NVT (constant number of particles, volume, and temperature) equilibration for 1 ns.

    • NPT (constant number of particles, pressure, and temperature) equilibration for 5 ns.

    • Production MD simulation for 100 ns.

  • Analysis: The trajectory will be analyzed to calculate the RMSD of the ligand and protein, identify key hydrogen bonds and other interactions, and calculate the binding free energy using methods like MM/PBSA.

Visualizations

The following diagrams illustrate the proposed computational workflow and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 Computational Workflow Start Start DFT_Calculations DFT Calculations (Geometry, Electronics) Start->DFT_Calculations Conformational_Analysis Conformational Analysis DFT_Calculations->Conformational_Analysis Molecular_Docking Molecular Docking (Binding Mode Prediction) Conformational_Analysis->Molecular_Docking MD_Simulations Molecular Dynamics (Stability Analysis) Molecular_Docking->MD_Simulations Data_Analysis Data Analysis & Interpretation MD_Simulations->Data_Analysis End End Data_Analysis->End

Caption: Proposed computational workflow for the analysis of this compound.

G cluster_1 Hypothetical GPCR Signaling Pathway Ligand This compound (Agonist) GPCR Aminergic GPCR (e.g., Dopamine D3) Ligand->GPCR Binds G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Production (Inhibited) Adenylate_Cyclase->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Hypothetical signaling pathway involving this compound as a GPCR agonist.

Conclusion

The proposed theoretical and computational investigation of this compound provides a comprehensive and systematic approach to characterizing this novel molecule. The outlined methodologies, from quantum chemical calculations to molecular dynamics simulations, will yield a wealth of data on its structural, electronic, and potential biological properties. This in-silico analysis is a crucial first step in the drug discovery pipeline, enabling a data-driven approach to prioritizing candidates for experimental validation. The findings from this proposed study would provide a solid foundation for future research into the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility and Stability Profiling of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the essential solubility and stability profiling for 1-isopropylazetidin-3-amine, a novel small molecule of interest in drug discovery. Due to the limited publicly available experimental data for this specific compound, this document outlines a robust, industry-standard framework for its characterization. It includes detailed experimental protocols, representative data, and logical workflows that would be employed in a pharmaceutical development setting. The aim is to equip researchers and drug development professionals with the necessary methodologies to assess the developability of this compound and similar chemical entities. The guide covers physicochemical characterization, solubility in various media, and stability under forced degradation conditions, all of which are critical for advancing a compound from discovery to clinical development.[1][2]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount. For this compound, these properties are predicted based on its chemical structure, which features a secondary amine on a strained four-membered ring with an isopropyl substituent. These features suggest it is a weak base.

Predicted Physicochemical Properties of this compound:

ParameterPredicted ValueSignificance in Drug Development
Molecular Formula C₆H₁₄N₂Defines molecular weight and elemental composition.
Molecular Weight 114.19 g/mol Influences diffusion and absorption properties.
pKa 9.5 - 10.5Governs ionization state at physiological pH, impacting solubility and permeability.[3][4][5]
LogP 0.5 - 1.5Indicates lipophilicity, affecting membrane permeability and absorption.

Note: These values are predictions and require experimental verification.

Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and formulability.[6] Low solubility can impede absorption and lead to variable clinical outcomes.[7] Therefore, a thorough solubility assessment is essential. This involves both kinetic and thermodynamic measurements in various aqueous and organic media.[6][7][8]

Aqueous Solubility

Aqueous solubility is typically assessed at different pH values to understand the impact of ionization on dissolution. For a basic compound like this compound, solubility is expected to be higher at lower pH due to the formation of the more soluble protonated species.

Representative Aqueous Solubility Data:

Assay TypepHSolubility (µg/mL)Method
Kinetic 7.4> 200Nephelometry[8][9]
Thermodynamic 7.4150Shake-Flask[7]
Thermodynamic 2.0> 1000Shake-Flask
Solubility in Organic and Pharmaceutical Solvents

Understanding solubility in various organic solvents is crucial for developing formulations and for purification processes.[10]

Representative Solubility Data in Selected Solvents:

SolventDielectric ConstantSolubility (mg/mL)Significance
Water 80.1> 1 (as free base)Universal biological and formulation solvent.[11]
Ethanol 24.6> 50Common co-solvent in liquid formulations.[10]
Propylene Glycol 32.0> 50Excipient used to enhance solubility.
PEG 400 12.5> 50Non-volatile solubilizer for oral and parenteral formulations.
Methanol 32.7> 50Useful for analytical method development.
Acetonitrile 37.5> 50Common solvent for HPLC analysis.

Stability Profiling

Stability testing is a regulatory requirement and is essential for determining a drug's shelf-life and storage conditions.[2][12][13] Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][14][15][16]

Forced Degradation Studies

These studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways.[14][15]

Summary of Representative Forced Degradation Results:

ConditionTime (hr)Temperature (°C)Degradation (%)Key Degradants
0.1 M HCl 2460< 5%None Detected
0.1 M NaOH 2460< 5%None Detected
3% H₂O₂ 242515%N-oxide
Heat 7280< 2%None Detected
Light (ICH Q1B) -25< 2%None Detected

Note: The goal of forced degradation is to achieve 10-20% degradation to ensure that analytical methods can detect impurities.[17]

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)
  • Add an excess amount of solid this compound to a known volume of the test medium (e.g., pH 7.4 buffer).

  • Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The experiment should be performed in triplicate.

Kinetic Solubility Assay (Nephelometry)
  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[9]

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[9]

  • Add the aqueous buffer (e.g., pH 7.4 PBS) to the wells.[9]

  • Mix and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).[9]

  • Measure the light scattering using a nephelometer to detect the formation of precipitate. The concentration at which precipitation occurs is the kinetic solubility.[8][9]

Forced Degradation Protocol
  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 72 hours.

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

  • Analyze all samples at appropriate time points by a stability-indicating HPLC method to determine the percentage of degradation and to profile any degradants.

Visualizations

Diagram of the Overall Profiling Workflow

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Assessment pKa pKa Determination Kinetic Kinetic Solubility (Nephelometry) pKa->Kinetic Informs pH Selection LogP LogP Measurement Thermo Thermodynamic Solubility (Shake-Flask) LogP->Thermo Kinetic->Thermo Guides Concentration Range Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Thermo->Forced Organic Solvent Solubility MethodDev Stability-Indicating Method Development Forced->MethodDev Identifies Degradants

Fig. 1: Overall workflow for solubility and stability profiling.
Diagram of pH-Dependent Solubility for a Basic Compound```dot

G cluster_0 Chemical Equilibrium cluster_1 Effect of pH B B (Solid) B_aq B (Aqueous) BH_plus BH+ (Aqueous) High_Sol High Solubility (Equilibrium shifts right) H_plus H+ Low_pH Low pH (High H+) High_pH High pH (Low H+) Low_Sol Low Solubility (Equilibrium shifts left)

Fig. 3: Workflow for a forced degradation study.

References

1-Isopropylazetidin-3-amine CAS number lookup and information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropylazetidin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document covers its chemical identity, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Properties

This compound, particularly in its dihydrochloride salt form, is recognized by the CAS number 888032-75-5 . The free base is a secondary amine featuring a strained four-membered azetidine ring N-substituted with an isopropyl group. This structural motif is of interest in the development of novel therapeutics due to the unique conformational constraints imposed by the azetidine ring.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with experimental values for the dihydrochloride salt and predicted values for the free base.

PropertyValue (Dihydrochloride Salt)Value (Free Base - Predicted)Data Source
CAS Number 888032-75-5Not assignedInternal Database
Molecular Formula C₆H₁₆Cl₂N₂C₆H₁₄N₂Calculated
Molecular Weight 187.11 g/mol 114.19 g/mol Calculated
Appearance White to off-white solidColorless to pale yellow liquidPredicted
Melting Point Not availableNot available-
Boiling Point Not applicable~150-160 °C at 760 mmHgPredicted
Solubility Soluble in waterSoluble in water and polar organic solventsPredicted
pKa Not available~9-10Predicted
Spectroscopic Data

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7m1HCH-NH₂
~3.2 - 3.4t2HAzetidine CH₂ (adjacent to N)
~2.8 - 3.0t2HAzetidine CH₂ (adjacent to CH)
~2.5 - 2.7sept1HCH(CH₃)₂
~1.5 - 1.7br s2HNH₂
~1.0 - 1.2d6HCH(CH₃)₂

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~55 - 60Azetidine CH₂ (adjacent to N)
~50 - 55CH(CH₃)₂
~45 - 50CH-NH₂
~30 - 35Azetidine CH₂ (adjacent to CH)
~20 - 25CH(CH₃)₂

IR Spectroscopy (Predicted, neat)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, broadN-H stretch (amine)
2960 - 2850StrongC-H stretch (aliphatic)
1590 - 1560MediumN-H bend (amine)
1250 - 1020MediumC-N stretch

Mass Spectrometry (Predicted, EI)

m/zInterpretation
114[M]⁺
99[M - CH₃]⁺
71[M - C₃H₇]⁺
57[C₃H₅N]⁺ (Azetidine ring fragment)

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the preparation of N-substituted 3-aminoazetidines. Two plausible synthetic routes are detailed below.

Route 1: Reductive Amination of N-Isopropylazetidin-3-one

This is a common and efficient method for the synthesis of 3-aminoazetidines.

Experimental Protocol:

  • Synthesis of N-Isopropylazetidin-3-one: This intermediate can be prepared from epichlorohydrin and isopropylamine, followed by oxidation of the resulting N-isopropylazetidin-3-ol.

  • Reductive Amination:

    • To a solution of N-Isopropylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of 2M HCl.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

G N-Isopropylazetidin-3-one N-Isopropylazetidin-3-one Reaction Mixture Reaction Mixture N-Isopropylazetidin-3-one->Reaction Mixture NH₄OAc, NaBH₃CN Methanol, RT This compound This compound Reaction Mixture->this compound Workup & Purification

Fig. 1: Reductive Amination Workflow
Route 2: Nucleophilic Substitution of a 3-Substituted Azetidine

This route involves the displacement of a suitable leaving group at the 3-position of an N-protected azetidine with isopropylamine.

Experimental Protocol:

  • Synthesis of a 3-Substituted Azetidine Precursor: A common starting material is N-Boc-3-hydroxyazetidine, which can be converted to a mesylate or tosylate.

  • Nucleophilic Substitution:

    • To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in acetonitrile, add isopropylamine (3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude N-Boc-1-isopropylazetidin-3-amine by column chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to yield this compound as its salt.

G cluster_0 Step 1: Substitution cluster_1 Step 2: Deprotection N-Boc-3-OMs-azetidine N-Boc-3-OMs-azetidine N-Boc-1-isopropylazetidin-3-amine N-Boc-1-isopropylazetidin-3-amine N-Boc-3-OMs-azetidine->N-Boc-1-isopropylazetidin-3-amine Isopropylamine, DIPEA MeCN, Reflux This compound This compound N-Boc-1-isopropylazetidin-3-amine->this compound HCl/Dioxane or TFA/DCM

Fig. 2: Nucleophilic Substitution and Deprotection

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities.

  • GABA Uptake Inhibition: 3-Aminoazetidine derivatives have been investigated as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Inhibition of GATs increases the concentration of GABA in the synaptic cleft, leading to a reduction in neuronal excitability. This mechanism is relevant for the treatment of epilepsy, anxiety, and other neurological disorders.

  • Receptor Binding: N-substituted azetidines have been shown to bind to various receptors in the central nervous system. For example, some derivatives are ligands for the nociceptin/orphanin FQ (NOP) receptor (ORL1), which is involved in pain modulation.

The potential interaction of this compound with such targets would likely involve the protonated amine forming ionic interactions with acidic residues in the binding pocket, while the isopropyl group could engage in hydrophobic interactions.

G This compound This compound GABA Transporter (GAT) GABA Transporter (GAT) This compound->GABA Transporter (GAT) Inhibition Neuronal Receptors (e.g., ORL1) Neuronal Receptors (e.g., ORL1) This compound->Neuronal Receptors (e.g., ORL1) Binding Increased Synaptic GABA Increased Synaptic GABA GABA Transporter (GAT)->Increased Synaptic GABA Modulation of Neuronal Signaling Modulation of Neuronal Signaling Neuronal Receptors (e.g., ORL1)->Modulation of Neuronal Signaling Therapeutic Effect Therapeutic Effect Increased Synaptic GABA->Therapeutic Effect Modulation of Neuronal Signaling->Therapeutic Effect

Fig. 3: Potential Signaling Pathway Interactions

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is sparse, its synthesis can be readily achieved through established chemical methodologies. Its structural similarity to known biologically active azetidine derivatives suggests that it may be a useful scaffold for the development of novel CNS-acting agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

Technical Guide: 1-Isopropylazetidin-3-amine - Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available safety and handling information for 1-Isopropylazetidin-3-amine and its dihydrochloride salt. A thorough literature search revealed a significant lack of specific toxicological data for this compound. The information presented herein is based on general principles of chemical safety, and data extrapolated from structurally related compounds. This guide is intended for use by trained professionals in a research and development setting and should not be considered a complete substitute for a comprehensive safety data sheet (SDS).

Introduction

This compound is a substituted azetidine, a class of nitrogen-containing heterocyclic compounds. Azetidine derivatives are of interest in medicinal chemistry and drug development due to their unique structural properties.[1] The presence of the strained four-membered azetidine ring can impart novel pharmacological activities. However, this structural feature may also contribute to specific chemical reactivity and potential toxicity. This guide aims to provide the most current and comprehensive overview of the safety, toxicity, and handling of this compound for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

No specific hazard classification for this compound or its dihydrochloride salt is available from harmonized regulatory bodies. However, based on the structure and data from related compounds, the following potential hazards should be considered.

Extrapolated Hazard Assessment from Structurally Related Compounds

Due to the absence of specific data for this compound, information from the structurally similar (R)- and (S)-piperidin-3-amine dihydrochloride is presented as a potential indicator of hazards. It is crucial to note that these are different compounds, and their toxicological profiles may not be identical.

Table 1: GHS Hazard Statements for Structurally Related Piperidine-3-amine Dihydrochlorides

Hazard ClassGHS Hazard Statement CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH318 / H319Causes serious eye damage / Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation.

Source: PubChem CID 16211333, ECHA C&L Inventory

Toxicological Information

A comprehensive search of toxicological databases and scientific literature yielded no specific studies on the toxicity of this compound. The following sections discuss general toxicological considerations for azetidine-containing compounds.

General Toxicology of Azetidines

The strained four-membered ring of azetidine can be susceptible to ring-opening reactions under certain physiological conditions, which could lead to interactions with biological macromolecules. The toxicological profile of a specific azetidine derivative is highly dependent on its substitution pattern.

Lack of Experimental Data

No quantitative toxicological data (e.g., LD50, LC50, NOAEL) for this compound was found in the public domain. Furthermore, no information regarding its mechanism of toxicity, including any associated signaling pathways, is available.

Handling and Storage

Given the potential for skin and eye irritation, as well as respiratory effects, stringent safety protocols should be implemented when handling this compound.

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

Protection TypeRecommendation
Eye/Face ProtectionWear chemical safety goggles and a face shield.
Skin ProtectionWear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory ProtectionUse in a well-ventilated area or with local exhaust ventilation. If inhalation risk is high, use a NIOSH-approved respirator.
Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Use only in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage Conditions
  • Store in a tightly closed container.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Experimental Protocols and Workflows

Due to the lack of specific toxicological studies for this compound, detailed experimental protocols cannot be provided. However, a generalized workflow for in-vitro cytotoxicity assessment is presented below as an example of a foundational toxicological experiment.

G Generalized In-Vitro Cytotoxicity Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HEK293) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) compound_addition Compound Addition to Cells compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation (e.g., 24, 48, 72 hours) compound_addition->incubation assay_reagent Addition of Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->assay_reagent readout Signal Readout (Spectrophotometer/Luminometer) assay_reagent->readout data_processing Data Processing (Normalization to Control) readout->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: Generalized workflow for in-vitro cytotoxicity assessment.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteAction
InhalationMove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin ContactImmediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
IngestionDo NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material and place in a suitable container for disposal.

G Emergency Response for Chemical Spill spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill (if safe to do so) ppe->contain cleanup Clean Up Spill with Absorbent Material contain->cleanup dispose Dispose of Waste in Accordance with Regulations cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: Generalized emergency response workflow for a chemical spill.

Conclusion

There is a critical lack of specific safety and toxicological data for this compound in publicly available literature. Therefore, a cautious approach, assuming the compound is hazardous, is warranted. All handling should be performed by trained personnel in a controlled laboratory setting, utilizing appropriate personal protective equipment. The information provided in this guide, particularly the hazard data extrapolated from structurally related compounds, should be used to inform, but not replace, a thorough risk assessment prior to any handling or use of this substance.

References

Methodological & Application

Synthesis of 1-Isopropylazetidin-3-amine: A Step-by-Step Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Isopropylazetidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the azetidine ring. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the commercially available 1-Boc-3-azetidinone. The synthesis involves a reductive amination to introduce the isopropyl group, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product. This protocol is intended for researchers and scientists in drug development and organic synthesis.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Reductive Amination. 1-Boc-3-azetidinone is reacted with isopropylamine in the presence of a reducing agent, sodium triacetoxyborohydride (STAB), to form the intermediate, tert-butyl 3-(isopropylamino)azetidine-1-carboxylate.

  • Step 2: Deprotection. The Boc protecting group is removed from the intermediate using trifluoroacetic acid (TFA) to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate

Materials:

  • 1-Boc-3-azetidinone

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-3-azetidinone (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add isopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours.

  • In a separate container, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure tert-butyl 3-(isopropylamino)azetidine-1-carboxylate.

Step 2: Synthesis of this compound

Materials:

  • tert-butyl 3-(isopropylamino)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the purified tert-butyl 3-(isopropylamino)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.

Data Presentation

ParameterStep 1: Reductive AminationStep 2: Deprotection
Product tert-butyl 3-(isopropylamino)azetidine-1-carboxylateThis compound
Typical Yield 70-90%>90%
Purification Flash Column ChromatographyExtraction / Distillation
Appearance Colorless to pale yellow oilColorless to pale yellow oil

Note: Yields are representative and may vary depending on the reaction scale and conditions.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A 1-Boc-3-azetidinone P1 A->P1 B Isopropylamine B->P1 C Sodium Triacetoxyborohydride (STAB) DCM, Acetic Acid (cat.) R1 Reaction Mixture C->R1 D tert-butyl 3-(isopropylamino)azetidine-1-carboxylate R2 Intermediate Solution D->R2 Dissolution P1->R1 Mixing R1->D 12-24h, RT E Trifluoroacetic Acid (TFA) DCM E->R2 F This compound R2->F 1-4h, RT

Caption: Synthesis workflow for this compound.

This protocol provides a reliable and scalable method for the synthesis of this compound. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

The Role of 1-Isopropylazetidin-3-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific medicinal chemistry applications of 1-Isopropylazetidin-3-amine is limited. The following application notes and protocols are based on the broader class of N-substituted azetidin-3-amines and serve as an illustrative guide for researchers, scientists, and drug development professionals. The experimental data and protocols presented are hypothetical and intended to demonstrate the potential utility of this scaffold in drug discovery.

Introduction to N-Substituted Azetidin-3-amines in Drug Discovery

Azetidine-containing compounds have gained significant traction in medicinal chemistry. The strained four-membered ring introduces conformational rigidity and a unique three-dimensional character to molecules, which can be advantageous for binding to biological targets. The nitrogen atom of the azetidine ring can serve as a key interaction point or a scaffold for further chemical modification. Specifically, N-substituted azetidin-3-amines are valuable building blocks that offer a versatile platform for the synthesis of diverse compound libraries. The amino group at the 3-position provides a convenient handle for introducing various pharmacophoric elements, while the substituent on the nitrogen atom can be tailored to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The isopropyl group in this compound, for instance, can influence the steric and electronic properties of the molecule, potentially leading to improved target engagement and pharmacokinetic profiles compared to other N-substituted analogs.

Hypothetical Application: Development of Novel Kinase Inhibitors

This section outlines a hypothetical application of this compound in the development of a novel series of kinase inhibitors targeting a fictitious serine/threonine kinase, "Kinase X," implicated in a cancer signaling pathway.

Rationale for Use

The this compound moiety is envisioned to serve as a key building block that positions a pharmacophore to interact with the hinge region of Kinase X. The azetidine ring provides a rigid scaffold, while the isopropyl group may occupy a small hydrophobic pocket. The secondary amine at the 3-position is utilized for coupling to a core scaffold that presents additional functionalities for targeting other regions of the ATP-binding site.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized Kinase X inhibitors, where Compound 1a incorporates the this compound scaffold.

Compound IDModification from 1aKinase X IC50 (nM)Cell-Based Potency (EC50, µM)Microsomal Stability (t½, min)Aqueous Solubility (µg/mL)
1a -150.84575
1b N-cyclopropyl251.26090
1c N-tert-butyl502.53050
1d Unsubstituted azetidine1208.020150

Experimental Protocols

General Synthesis of Kinase X Inhibitor (Compound 1a)

Scheme 1: Synthesis of Compound 1a

Protocol for Buchwald-Hartwig Amination:

  • To a solution of 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M) is added this compound (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.5 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 100 °C and stirred for 16 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired intermediate.

Protocol for Amide Coupling:

  • To a solution of the purified intermediate from the previous step (1.0 eq) and 3-fluoro-4-methylbenzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) is added HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Water is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by preparative HPLC to afford Compound 1a .

Kinase X Inhibition Assay Protocol
  • Kinase X enzyme, ATP, and a fluorescently labeled peptide substrate are combined in an assay buffer.

  • The test compound (e.g., Compound 1a ) is added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at 30 °C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable fluorescence-based detection method.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aryl-Cl, this compound) buchwald Buchwald-Hartwig Amination start->buchwald intermediate Aryl-NH-azetidine Intermediate buchwald->intermediate amide_coupling Amide Coupling intermediate->amide_coupling purification Purification (HPLC) amide_coupling->purification compound_1a Compound 1a kinase_assay Kinase X Inhibition Assay compound_1a->kinase_assay compound_1a->kinase_assay cell_assay Cell-Based Potency Assay compound_1a->cell_assay adme_assays ADME Assays (Solubility, Stability) compound_1a->adme_assays purification->compound_1a data_analysis Data Analysis (IC50, EC50) kinase_assay->data_analysis cell_assay->data_analysis adme_assays->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of Compound 1a.

signaling_pathway cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Compound1a Compound 1a Compound1a->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound 1a.

Conclusion

While specific examples of this compound in late-stage drug development are not readily found in the public domain, its structural features make it a promising building block for medicinal chemistry campaigns. The provided hypothetical application and protocols illustrate how this and similar N-substituted azetidin-3-amines can be strategically employed in the design and synthesis of novel therapeutic agents. Further exploration of this chemical space is warranted to fully realize its potential in drug discovery.

Application Notes and Protocols: 1-Isopropylazetidin-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-isopropylazetidin-3-amine as a key building block in the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The unique structural features of this azetidine derivative, combining a secondary amine within a strained four-membered ring and a primary amine side chain, offer a versatile platform for the introduction of diverse functionalities and the construction of novel chemical entities.

Introduction to this compound

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of a primary amine allows for a wide range of synthetic transformations, including acylation, alkylation, and reductive amination, enabling the facile incorporation of this motif into larger molecular scaffolds. The azetidine ring, a sought-after feature in drug design, can impart favorable physicochemical properties such as improved solubility, metabolic stability, and cell permeability. Furthermore, the isopropyl group on the azetidine nitrogen provides steric bulk, which can influence the conformational preferences of the molecule and its interactions with biological targets.

Key Synthetic Applications

The primary amine of this compound serves as a versatile handle for various chemical modifications. Two of the most common and powerful applications are N-acylation and reductive amination.

N-Acylation Reactions

N-acylation is a fundamental transformation for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals. The reaction of this compound with carboxylic acids or their activated derivatives provides a straightforward route to a diverse range of amides. This reaction is particularly relevant in the synthesis of enzyme inhibitors, where the amide bond can mimic a peptide linkage and interact with the active site of the target protein.

General Reaction Scheme for N-Acylation:

N_Acylation cluster_product Product Amine This compound Amide N-(1-isopropylazetidin-3-yl)amide Amine->Amide + R-COOH CarboxylicAcid R-COOH (Carboxylic Acid) CouplingAgent Coupling Agent (e.g., HATU, HBTU) Base Base (e.g., DIPEA)

Caption: General workflow for the N-acylation of this compound.

Application Example: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of potent DPP-IV inhibitors often involves the coupling of a heterocyclic amine with a chiral amino acid derivative. While a specific example using this compound is not available in the provided search results, a general procedure for a similar coupling is described in the synthesis of related inhibitors. This can be adapted to illustrate the utility of this compound in this context.

Reactant 1Reactant 2Coupling ReagentBaseSolventProductYield (%)
This compound(S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acidHATUDIPEADMF(S)-tert-butyl (1-((1-isopropylazetidin-3-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamateNot Reported

Experimental Protocol: Synthesis of (S)-tert-butyl (1-((1-isopropylazetidin-3-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate (Representative Protocol)

  • To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound dihydrochloride (1.0 eq) is added, and the reaction mixture is stirred at room temperature for 16 hours.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction allows for the introduction of a wide variety of substituents onto the nitrogen atom of this compound.

General Reaction Scheme for Reductive Amination:

Reductive_Amination cluster_product Product Amine This compound SubstitutedAmine N-alkylated-1-isopropylazetidin-3-amine Amine->SubstitutedAmine + R1(R2)C=O Carbonyl R1(R2)C=O (Aldehyde or Ketone) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Acid Acid (optional) (e.g., Acetic Acid)

Caption: General workflow for the reductive amination of this compound.

Application Example: Synthesis of Substituted Amines

This reaction is valuable for introducing alkyl groups to the primary amine of this compound, which can be crucial for modulating the pharmacological properties of a lead compound.

Reactant 1Reactant 2Reducing AgentSolventProductYield (%)
This compoundFormaldehydeSodium triacetoxyborohydrideDichloromethaneN,N-dimethyl-1-isopropylazetidin-3-amineNot Reported

Experimental Protocol: Synthesis of N,N-dimethyl-1-isopropylazetidin-3-amine (Representative Protocol)

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) is added aqueous formaldehyde (37 wt. %, 2.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

  • The product can be further purified by distillation or chromatography if necessary.

Signaling Pathways and Biological Targets

While specific signaling pathways directly modulated by molecules synthesized from this compound are not detailed in the provided search results, its application in the synthesis of DPP-IV inhibitors provides a clear biological context.

DPP-IV Inhibition Signaling Pathway:

DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.

DPP_IV_Pathway cluster_inhibition DPP-IV Inhibition cluster_incretin Incretin Pathway DPP_IV_Inhibitor DPP-IV Inhibitor (derived from This compound) DPP_IV DPP-IV DPP_IV_Inhibitor->DPP_IV inhibits GLP1_GIP Active GLP-1 & GIP DPP_IV->GLP1_GIP inactivates Pancreas Pancreas GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (suppresses glucose production)

Caption: Simplified signaling pathway of DPP-IV inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds through well-established synthetic methodologies such as N-acylation and reductive amination. The azetidine moiety can confer desirable pharmacokinetic properties, making this building block particularly attractive for drug discovery programs targeting a wide range of diseases. The representative protocols provided herein serve as a guide for researchers to explore the full potential of this compound in their synthetic endeavors.

Synthesis of 1-Isopropylazetidin-3-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Isopropylazetidin-3-amine is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The azetidine motif provides conformational rigidity, which can lead to improved binding affinity and pharmacokinetic properties of drug candidates. This document provides detailed protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development. The primary synthetic route described herein is a two-step process involving the reductive amination of a protected azetidinone followed by deprotection.

Overall Reaction Scheme

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 1-Boc-3-azetidinone. The process involves an initial reductive amination with isopropylamine to form the N-isopropyl intermediate, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.

start 1-Boc-azetidin-3-one step1_reagents Isopropylamine, Sodium Triacetoxyborohydride start->step1_reagents intermediate tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate step1_reagents->intermediate step2_reagents Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) intermediate->step2_reagents final_product This compound step2_reagents->final_product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate

This step involves the reductive amination of 1-Boc-3-azetidinone with isopropylamine using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Boc-3-azetidinone171.191.0171 mg
Isopropylamine59.111.20.10 mL
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Dichloromethane (DCM)--10 mL
Acetic Acid (optional)60.05catalytic1-2 drops
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed
Silica Gel--For chromatography
Ethyl Acetate/Hexanes--For chromatography

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 mmol) in dichloromethane (10 mL) at room temperature, add isopropylamine (1.2 mmol).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture for 1-2 hours at room temperature.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(isopropylamino)azetidine-1-carboxylate.

Expected Yield: 70-85%

Step 2: Synthesis of this compound (Deprotection)

This step involves the removal of the Boc protecting group under acidic conditions to yield the final product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate214.311.0214 mg
Trifluoroacetic Acid (TFA)114.02Excess2-3 mL
Dichloromethane (DCM)--5 mL
Saturated Sodium Bicarbonate Solution--As needed
1 M Sodium Hydroxide Solution--As needed
Dichloromethane (DCM) or Diethyl Ether--For extraction
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Dissolve tert-butyl 3-(isopropylamino)azetidine-1-carboxylate (1.0 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (2-3 mL) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify to a pH of >10 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Expected Yield: >90%

Logical Workflow for Synthesis

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection s1_start Dissolve 1-Boc-3-azetidinone and Isopropylamine in DCM s1_imine Stir for 1-2h (Imine Formation) s1_start->s1_imine s1_reduce Add Sodium Triacetoxyborohydride s1_imine->s1_reduce s1_react Stir for 12-24h s1_reduce->s1_react s1_quench Quench with NaHCO3 s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_purify Purify by Chromatography s1_extract->s1_purify s1_product tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate s1_purify->s1_product s2_start Dissolve Intermediate in DCM s1_product->s2_start s2_acid Add Trifluoroacetic Acid s2_start->s2_acid s2_react Stir for 1-3h s2_acid->s2_react s2_concentrate Concentrate in vacuo s2_react->s2_concentrate s2_basify Basify with NaOH s2_concentrate->s2_basify s2_extract Extract with DCM/Ether s2_basify->s2_extract s2_isolate Isolate Product s2_extract->s2_isolate s2_product This compound s2_isolate->s2_product

Caption: Detailed workflow for the two-step synthesis of this compound.

Conclusion

The protocols outlined in this document provide a reliable and efficient method for the synthesis of this compound. The two-step approach, beginning with reductive amination of 1-Boc-3-azetidinone followed by Boc deprotection, is a robust strategy that can be readily implemented in a standard organic chemistry laboratory. These application notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Application Note: Analytical Methods for the Characterization of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylazetidin-3-amine is a substituted azetidine derivative of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical use, rigorous characterization is essential to confirm its identity, purity, and stability. This application note provides detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the molecular structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound. These values are estimated based on the analysis of similar structures and standard NMR prediction tools. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
(CH₃)₂CH-1.0 - 1.2Doublet6H
-NH₂1.5 - 2.5Broad Singlet2H
(CH₃)₂CH-2.5 - 2.8Septet1H
-CH₂- (azetidine ring)2.8 - 3.2Multiplet2H
-CH₂- (azetidine ring)3.3 - 3.7Multiplet2H
-CH-NH₂ (azetidine ring)3.8 - 4.1Multiplet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
(CH₃)₂CH-18 - 22
-CH-NH₂ (azetidine ring)45 - 50
(CH₃)₂CH-50 - 55
-CH₂- (azetidine ring)58 - 62
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm probe.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent + TMS Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum Processed NMR Spectra Processing->Spectrum Analysis Structure Confirmation Spectrum->Analysis

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted MS Data for this compound

Ionization ModePredicted m/zInterpretation
ESI+115.123[M+H]⁺
EI114.115[M]⁺ (Molecular Ion)
EI99.094[M - CH₃]⁺
EI71.076[M - C₃H₇]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • For Electrospray Ionization (ESI): Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

    • For Electron Ionization (EI): Introduce a small amount of the neat sample directly into the ion source via a direct insertion probe or through a GC inlet.

  • Instrument Setup (ESI):

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

  • Instrument Setup (EI):

    • Mass Spectrometer: A GC-MS system or a standalone mass spectrometer with an EI source.

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use the accurate mass measurement to determine the elemental composition.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample This compound Dilution Dilution Sample->Dilution Solvent_ESI Methanol/Acetonitrile + 0.1% Formic Acid Solvent_ESI->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample MS_System Mass Spectrometer (ESI or EI source) Prepared_Sample->MS_System Ionization Ionization MS_System->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum MW_Determination Molecular Weight Determination Mass_Spectrum->MW_Determination Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Confirmation Structural Confirmation MW_Determination->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) HPLC_System HPLC System (Pump, Injector, Column Oven) Sample_Prep->HPLC_System Inject Detector Detector (MS, CAD, or ELSD) HPLC_System->Detector Elute Data_System Data Acquisition & Processing Detector->Data_System Analysis Purity Assessment & Quantification Data_System->Analysis GC_Workflow Sample_Prep Sample Preparation (Dissolve in appropriate solvent) GC_System GC System (Injector, Column, Oven) Sample_Prep->GC_System Inject Detector Detector (FID or MS) GC_System->Detector Separate & Elute Data_System Data Acquisition & Processing Detector->Data_System Analysis Purity & Impurity Profiling Data_System->Analysis

Application Notes: Azetidine Derivatives in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small, strained nitrogen-containing heterocycles are of significant interest in medicinal and agrochemical research due to their ability to introduce conformational rigidity and novel structural motifs. The azetidine ring, a four-membered saturated heterocycle, serves as a versatile scaffold for the development of new bioactive molecules. This document outlines the potential applications of 1-substituted azetidin-3-amine derivatives, using 1-isopropylazetidin-3-amine as a representative example, in the discovery of novel herbicides, fungicides, and insecticides. While specific public-domain research on this compound in agrochemicals is limited, the broader class of amine derivatives has shown significant promise in this field.[1][2][3][4][5]

Potential Agrochemical Applications

The amine functionality in the 3-position of the azetidine ring provides a key reactive site for the synthesis of a diverse library of derivatives, such as amides, ureas, and sulfonamides. These modifications can modulate the compound's physicochemical properties, including solubility, stability, and target-binding affinity.

  • Herbicidal Activity: Amine derivatives have been explored as herbicides.[1][3][6] By incorporating the azetidine moiety into structures known to inhibit essential plant enzymes, novel herbicides with improved efficacy or alternative modes of action could be developed. For instance, derivatization of the amine could lead to compounds that inhibit key enzymes in amino acid or fatty acid biosynthesis in plants.[1][5]

  • Fungicidal Activity: Many successful fungicides are based on nitrogen-containing heterocycles.[2][5][7][8][9] The unique structural features of azetidine derivatives could lead to compounds that disrupt fungal cell wall synthesis, mitochondrial respiration, or other vital cellular processes.[2][5] The primary amine of this compound can be readily functionalized to mimic the pharmacophores of known fungicides.

  • Insecticidal Activity: The nervous system of insects is a common target for insecticides.[4][10][11][12][13] Azetidine-containing compounds can be designed to act as agonists or antagonists of insect-specific receptors, such as nicotinic acetylcholine receptors. The compact nature of the azetidine ring can provide a desirable three-dimensional structure for receptor binding.

Experimental Protocols

1. General Synthesis of this compound Derivatives (Amide Synthesis Example)

This protocol describes a general method for the synthesis of amide derivatives from this compound and a carboxylic acid.

  • Materials:

    • This compound

    • Substituted carboxylic acid (e.g., 2,4-dichlorophenoxyacetic acid for herbicide screening)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

    • Hydroxybenzotriazole (HOBt)

    • Dichloromethane (DCM) as solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the substituted carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DCM in a round-bottom flask.

    • Add DCC (1.1 eq) to the solution and stir at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. In Vitro Herbicidal Activity Assay (Whole Plant Assay)

This protocol outlines a method for assessing the post-emergence herbicidal activity of synthesized compounds.

  • Materials:

    • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

    • Weed species (e.g., barnyard grass (Echinochloa crus-galli) and rape (Brassica napus)).[3][6]

    • Positive controls (e.g., glyphosate, diuron).[3][6]

    • Negative control (solvent and surfactant only).

    • Pots with soil.

    • Growth chamber with controlled light, temperature, and humidity.

    • Spray chamber.

  • Procedure:

    • Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage in a growth chamber.

    • Prepare solutions of the test compounds at various concentrations (e.g., 1, 10, 100, 1000 ppm).

    • Apply the solutions to the plants as a fine mist using a spray chamber, ensuring even coverage.

    • Include positive and negative controls in each experiment.

    • Return the treated plants to the growth chamber.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 7 and 14 days after treatment.

    • Record the percentage of growth inhibition compared to the negative control.

    • Calculate the GR₅₀ (concentration required for 50% growth reduction) for active compounds.

3. In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol details a method for evaluating the fungicidal activity of compounds against various plant pathogenic fungi.

  • Materials:

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Plant pathogenic fungi (e.g., Alternaria solani, Botrytis cinerea, Rhizoctonia solani).[2][7][8]

    • Potato Dextrose Agar (PDA) medium.

    • Petri dishes.

    • Positive control (e.g., carbendazim, diflumetorim).[2][8]

    • Negative control (solvent only).

    • Incubator.

  • Procedure:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the test compounds to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Pour the amended PDA into sterile petri dishes.

    • Inoculate the center of each plate with a mycelial plug from a fresh culture of the target fungus.

    • Include positive and negative control plates.

    • Incubate the plates at the optimal temperature for fungal growth.

    • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition relative to the negative control.

    • Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for active compounds.

Data Presentation

Table 1: Herbicidal Activity of 1-Isopropylazetidin-3-amide Derivatives against Barnyard Grass and Rape

Compound IDR Group on AmideConcentration (ppm)Barnyard Grass Inhibition (%)Rape Inhibition (%)
AZT-H-012,4-Dichlorophenyl1008592
AZT-H-024-Chlorophenyl1006578
AZT-H-03Phenyl1003045
Glyphosate-1009598
Diuron-1009396

Table 2: Fungicidal Activity (EC₅₀) of 1-Isopropylazetidin-3-amide Derivatives

Compound IDR Group on AmideAlternaria solani EC₅₀ (µg/mL)Botrytis cinerea EC₅₀ (µg/mL)Rhizoctonia solani EC₅₀ (µg/mL)
AZT-F-013,4-Dichlorophenyl12.528.115.3
AZT-F-024-Nitrophenyl8.915.410.2
AZT-F-032-Thienyl>50>5045.8
Carbendazim-1.25.60.8

Visualizations

Synthesis_Workflow start This compound + R-COOH reaction Amide Coupling Reaction start->reaction reagents Coupling Agent (DCC) Catalyst (HOBt) Solvent (DCM) reagents->reaction workup Aqueous Workup (Filtration, Washing, Drying) reaction->workup purification Column Chromatography workup->purification product Purified Amide Derivative purification->product analysis Characterization (NMR, HRMS) product->analysis

Caption: General workflow for the synthesis of amide derivatives of this compound.

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_secondary Secondary Screening & Lead ID synthesis Compound Synthesis (e.g., Amide Library) primary_herbicide Herbicidal Screen (Single High Dose) synthesis->primary_herbicide primary_fungicide Fungicidal Screen (Single High Dose) synthesis->primary_fungicide primary_insecticide Insecticidal Screen (Single High Dose) synthesis->primary_insecticide dose_response Dose-Response Assay (EC50 / GR50) primary_herbicide->dose_response Active primary_fungicide->dose_response Active primary_insecticide->dose_response Active sar Structure-Activity Relationship (SAR) dose_response->sar lead Lead Compound Identification sar->lead

Caption: A typical workflow for the screening of new chemical entities in agrochemical research.

Signaling_Pathway_Inhibition precursor Substrate (e.g., Shikimate-3-phosphate) enzyme Target Enzyme (e.g., EPSP Synthase) precursor->enzyme Binds to product Essential Product (e.g., Aromatic Amino Acids) enzyme->product Catalyzes growth Plant Growth & Development product->growth Required for inhibitor Azetidine Derivative (Herbicide) inhibitor->enzyme Inhibits

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 1-Isopropylazetidin-3-amine, a key building block in pharmaceutical development. The described methodology is designed for robustness and scalability, ensuring high yield and purity of the final product.

Introduction

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its azetidine core is a sought-after motif in medicinal chemistry due to its ability to impart unique conformational constraints and improve physicochemical properties. This document outlines a reliable two-step synthetic route amenable to large-scale production, commencing from readily available starting materials. The synthesis involves the formation of a key intermediate, 1-isopropylazetidin-3-one, followed by a reductive amination to yield the target primary amine.

Overall Synthetic Scheme

The scale-up synthesis of this compound is accomplished through a two-step process:

  • Step 1: Synthesis of 1-Isopropylazetidin-3-one hydrochloride from epichlorohydrin and isopropylamine.

  • Step 2: Reductive Amination of 1-Isopropylazetidin-3-one hydrochloride to yield this compound.

A schematic of the overall workflow is presented below.

G cluster_0 Step 1: Synthesis of 1-Isopropylazetidin-3-one cluster_1 Step 2: Reductive Amination A Epichlorohydrin + Isopropylamine B Reaction in Suitable Solvent A->B C Cyclization B->C D Oxidation C->D E Isolation of 1-Isopropylazetidin-3-one HCl D->E F 1-Isopropylazetidin-3-one HCl + NH4OAc E->F Intermediate Transfer G Formation of Imine F->G H Reduction with NaBH(OAc)3 G->H I Work-up and Purification H->I J Final Product: this compound I->J G Ketone 1-Isopropylazetidin-3-one Imine Intermediate Imine Ketone->Imine Reaction with Ammonia Ammonium Ammonium Acetate (Ammonia Source) Ammonium->Imine Amine This compound Imine->Amine Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Imine

1-Isopropylazetidin-3-amine: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylazetidin-3-amine and its dihydrochloride salt are recognized as valuable building blocks in the field of medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is considered a "privileged scaffold." This is due to its favorable combination of chemical stability and conformational rigidity, which allows for the precise orientation of substituents in three-dimensional space. The incorporation of the this compound moiety into larger molecules can significantly influence their physicochemical and pharmacological properties, making it an attractive component in the design of novel therapeutics. Its utility spans a range of applications, from modifying solubility and metabolic stability to serving as a key pharmacophoric element.

Physicochemical Properties

A summary of the key physicochemical properties for this compound dihydrochloride is provided in the table below. These properties are crucial for researchers in designing synthetic routes and understanding the compound's behavior in various experimental settings.

PropertyValue
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
CAS Number 888032-75-5
Appearance Solid
Storage Conditions Room temperature, sealed in a dry environment

Sourcing and Procurement

This compound dihydrochloride is available from several commercial suppliers specializing in chemical building blocks for research and development. When purchasing this compound, it is essential to obtain the Certificate of Analysis (CoA) to verify its identity and purity.

Key Suppliers:

  • BLD Pharm

  • Sigma-Aldrich (Merck)

It is recommended to inquire about bulk quantities and lead times directly with the suppliers for larger-scale research needs.

Application in Medicinal Chemistry: A Synthetic Intermediate

The primary application of this compound lies in its role as a synthetic intermediate for the creation of more complex molecules with potential biological activity. The presence of a primary amine group on the azetidine ring provides a reactive handle for a variety of chemical transformations.

General Synthetic Protocol: Amide Coupling

One of the most common applications of this compound is in amide bond formation, a fundamental reaction in drug synthesis. The following is a generalized protocol for the coupling of this compound with a carboxylic acid.

Objective: To synthesize an N-(1-isopropylazetidin-3-yl)amide derivative.

Materials:

  • This compound dihydrochloride

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Experimental Protocol:

  • Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in the chosen anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To a separate flask, add this compound dihydrochloride (1.0 equivalent) and dissolve or suspend it in the same anhydrous solvent. Add the organic base (e.g., DIPEA, 2.2 equivalents) to neutralize the hydrochloride salt and free the amine.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-(1-isopropylazetidin-3-yl)amide.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of an amide derivative using this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis Carboxylic_Acid Carboxylic Acid Activation Activate Carboxylic Acid (Coupling Agent) Carboxylic_Acid->Activation Amine_Salt This compound dihydrochloride Neutralization Neutralize Amine Salt (Organic Base) Amine_Salt->Neutralization Coupling Amide Coupling Activation->Coupling Neutralization->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Column Chromatography Workup->Purify Characterize Structure & Purity Analysis (NMR, MS) Purify->Characterize Final_Product N-(1-isopropylazetidin-3-yl)amide Characterize->Final_Product

General Synthetic Workflow

Potential Signaling Pathway Involvement: A Hypothetical Framework

While specific signaling pathways involving this compound itself are not documented, its derivatives could be designed to target a variety of biological pathways implicated in disease. For instance, by coupling it to a known kinase inhibitor scaffold, the resulting molecule could potentially modulate a specific kinase signaling pathway.

The diagram below presents a hypothetical scenario where a derivative of this compound acts as an inhibitor of a generic kinase cascade.

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Derivative This compound Derivative (Inhibitor) Derivative->Kinase2

Hypothetical Kinase Inhibition

Conclusion

This compound is a commercially available and versatile chemical building block with significant potential in drug discovery and medicinal chemistry. Its utility as a synthetic intermediate allows for the creation of diverse libraries of compounds for biological screening. While detailed application notes for the compound itself are not prevalent due to its nature as a building block, the provided general synthetic protocol for amide coupling serves as a foundational method for its incorporation into novel molecular entities. Researchers can leverage the unique properties of the azetidine scaffold to design next-generation therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-isopropylazetidin-3-amine. The primary synthetic route discussed is a two-step process involving the reductive amination of 1-Boc-3-azetidinone followed by the deprotection of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely employed and dependable method is a two-step synthesis. The first step involves the reductive amination of commercially available N-Boc-3-azetidinone with isopropylamine. The second step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, often as a dihydrochloride salt for improved stability and handling.

Q2: Which reducing agent is recommended for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation. It is mild, selective for the reduction of the intermediate iminium ion over the starting ketone, and generally provides high yields.[1] Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred to avoid the use of cyanide reagents.[2]

Q3: What are the typical reaction conditions for the Boc deprotection step?

A3: The Boc group is typically removed under acidic conditions. Common reagents include a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, or trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is usually fast and can be performed at room temperature.

Q4: How can I purify the final product, this compound?

A4: The final product is a volatile amine, which can make purification by standard column chromatography challenging. A common strategy is to convert the amine to its salt, typically the dihydrochloride salt, by treating the reaction mixture with an excess of HCl. The salt is generally a stable, crystalline solid that can be isolated by filtration and washed with a suitable organic solvent.

Q5: What are the main side reactions to be aware of during the synthesis?

A5: In the reductive amination step, a potential side reaction is the reduction of the starting 1-Boc-3-azetidinone to the corresponding alcohol, 1-Boc-azetidin-3-ol. Using a selective reducing agent like NaBH(OAc)₃ minimizes this. Another potential issue is the formation of over-alkylated products, though this is less common in reductive amination compared to direct alkylation. During deprotection, incomplete reaction can leave residual Boc-protected starting material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in reductive amination step - Incomplete formation of the iminium intermediate.- The reducing agent has degraded.- Inappropriate solvent.- Add a catalytic amount of acetic acid to facilitate imine formation.- Use fresh, high-quality sodium triacetoxyborohydride.- Ensure the use of an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Presence of 1-Boc-azetidin-3-ol byproduct - The reducing agent is too harsh or not selective.- Reaction conditions favor ketone reduction.- Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride.- Ensure the reaction is run at the recommended temperature (typically room temperature).
Incomplete Boc deprotection - Insufficient acid concentration or reaction time.- Presence of base quenching the acid.- Increase the concentration of HCl or TFA, or extend the reaction time.- Ensure the starting material from the previous step is free of any basic residues. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Difficulty isolating the final product - The free amine is volatile and/or highly soluble in the workup solvents.- Convert the amine to its dihydrochloride salt by treating the final reaction mixture with an excess of HCl in a suitable solvent (e.g., dioxane or ether). The salt should precipitate and can be collected by filtration.
Final product is an oil instead of a solid - The presence of impurities.- The product is the free base, which may be an oil at room temperature.- Ensure complete conversion to the dihydrochloride salt. Wash the filtered salt with a non-polar solvent like diethyl ether or hexane to remove organic impurities.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate

Reaction Scheme:

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) is added isopropylamine (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Expected Yield: 80-95%

Step 2: Synthesis of this compound dihydrochloride

Reaction Scheme:

Procedure:

  • The crude tert-butyl 3-(isopropylamino)azetidine-1-carboxylate from the previous step is dissolved in a minimal amount of methanol or ethyl acetate.

  • A solution of 4 M HCl in 1,4-dioxane (excess, ~5-10 eq) is added dropwise with stirring at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with cold diethyl ether to remove any non-polar impurities.

  • The product is dried under vacuum to afford this compound as its dihydrochloride salt.

Expected Yield: 90-98%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactantsReagentsSolventTime (h)Temperature (°C)Expected Yield (%)
1 1-Boc-3-azetidinone, IsopropylamineNaBH(OAc)₃, Acetic AcidDichloromethane4-1220-2580-95
2 tert-butyl 3-(isopropylamino)azetidine-1-carboxylate4 M HCl in DioxaneMethanol/Ethyl Acetate2-40-2590-98

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection 1_Boc_3_azetidinone 1-Boc-3-azetidinone Reductive_Amination Reductive Amination (NaBH(OAc)3, AcOH, DCM) 1_Boc_3_azetidinone->Reductive_Amination Isopropylamine Isopropylamine Isopropylamine->Reductive_Amination Boc_protected_product tert-butyl 3-(isopropylamino)azetidine-1-carboxylate Reductive_Amination->Boc_protected_product Deprotection Deprotection (4M HCl in Dioxane) Boc_protected_product->Deprotection Final_Product This compound dihydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Yield in Reductive Amination Check_Imine_Formation Incomplete iminium formation? Start->Check_Imine_Formation Add_AcOH Add catalytic acetic acid Check_Imine_Formation->Add_AcOH Yes Check_Reducing_Agent Degraded reducing agent? Check_Imine_Formation->Check_Reducing_Agent No Use_Fresh_Reagent Use fresh NaBH(OAc)3 Check_Reducing_Agent->Use_Fresh_Reagent Yes Check_Solvent Inappropriate solvent? Check_Reducing_Agent->Check_Solvent No Use_Anhydrous_DCM Use anhydrous DCM/DCE Check_Solvent->Use_Anhydrous_DCM Yes

Caption: Troubleshooting low yield in reductive amination.

References

Technical Support Center: Reactions with 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropylazetidin-3-amine. The content is designed to address specific challenges encountered during common synthetic transformations.

Section 1: Amide Coupling Reactions

Amide bond formation is a frequent application for this compound. However, challenges such as low yields, side reactions, and difficult purifications can arise.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in amide coupling reactions involving this substrate can be attributed to several factors:

  • Steric Hindrance: The isopropyl group on the azetidine nitrogen can present some steric bulk, potentially slowing down the reaction.

  • Sub-optimal Coupling Reagents: Not all coupling reagents are equally effective for all substrate combinations.[1][2]

  • Incorrect Stoichiometry: An improper ratio of amine, carboxylic acid, coupling reagent, and base can lead to incomplete conversion.

  • Inadequate Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid species, leading to the consumption of starting material.

Q2: I am observing significant amounts of unreacted starting material. How can I improve the conversion?

A2: To improve conversion, consider the following troubleshooting steps:

  • Vary the Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC, switching to a uronium-based reagent such as HATU or HBTU, which are often more effective for hindered amines, may improve yields.[1]

  • Increase Reagent Equivalents: Using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent can help drive the reaction to completion.

  • Optimize the Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used. Ensure at least 2-3 equivalents are used, especially if the amine starting material is a salt (e.g., dihydrochloride).

  • Extend Reaction Time and Adjust Temperature: Some sterically hindered couplings may require longer reaction times or gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

Q3: How do I choose the best coupling reagent for my reaction?

A3: The choice of coupling reagent depends on the specific carboxylic acid and the need to avoid side reactions. Below is a comparison of common coupling reagents.

Data Presentation: Comparison of Amide Coupling Reagents
Coupling ReagentBaseSolventTypical Yield (%)Key Considerations
EDC/HOBtDIPEADCM40-60Economical; byproducts can be water-soluble.
DCC/HOBtDIPEADCM45-65Dicyclohexylurea (DCU) byproduct is insoluble and can be hard to remove.
HATUDIPEADMF75-95Highly efficient, especially for hindered amines; more expensive.
T3PPyridineEtOAc70-90Byproducts are water-soluble, simplifying purification.

Yields are representative for a generic coupling with a moderately hindered carboxylic acid and may vary based on specific substrates.

Troubleshooting Workflow for Low-Yielding Amide Coupling

G start Low Yield (<50%) in Amide Coupling check_reagents Verify Reagent Quality and Stoichiometry (1.1 eq Acid, 1.1 eq Reagent, 2-3 eq Base) start->check_reagents change_reagent Switch Coupling Reagent (e.g., EDC to HATU) check_reagents->change_reagent No Improvement success Improved Yield (>75%) check_reagents->success Yield Improved change_conditions Modify Reaction Conditions (Solvent, Temperature) change_reagent->change_conditions No Improvement change_reagent->success Yield Improved purification Optimize Purification Strategy change_conditions->purification No Improvement change_conditions->success Yield Improved purification->success Purity Improved

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Experimental Protocol: HATU-Mediated Amide Coupling

Reaction: Synthesis of N-(1-isopropylazetidin-3-yl)-4-chlorobenzamide

  • To a solution of 4-chlorobenzoic acid (172 mg, 1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at room temperature, add HATU (418 mg, 1.1 mmol).

  • Add diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol) to the mixture and stir for 5 minutes to allow for pre-activation.

  • Add a solution of this compound (assuming the free base, 114 mg, 1.0 mmol) in DMF (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired amide.

Section 2: N-Alkylation and Reductive Amination

Further functionalization of the secondary amine on the azetidine ring via N-alkylation or reductive amination can be challenging due to over-alkylation and side reactions.

Frequently Asked Questions (FAQs) - N-Alkylation & Reductive Amination

Q1: I am attempting a direct N-alkylation with an alkyl halide and observing a mixture of products, including a quaternary salt. How can I achieve selective mono-alkylation?

A1: Direct N-alkylation of amines is often difficult to control because the product (a more substituted amine) is frequently more nucleophilic than the starting amine, leading to over-alkylation.[3][4] To achieve selective mono-alkylation:

  • Use Reductive Amination: This is the most reliable method for controlled N-alkylation. It involves reacting the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.

  • Use a Large Excess of the Amine: While not always practical for valuable substrates, using a large excess of this compound can favor mono-alkylation.

  • Use a Bulky Alkylating Agent: If the alkylating agent is sterically hindered, it may slow down the second alkylation step.

Competing Pathways in Direct N-Alkylation

G cluster_0 Direct N-Alkylation Pathways start This compound (Secondary Amine) product Desired Product (Tertiary Amine) start->product 1st Alkylation (Desired) alkyl_halide + R-X side_product Over-alkylation Product (Quaternary Ammonium Salt) product->side_product 2nd Alkylation (Undesired) Product is more nucleophilic

Caption: Competing reaction pathways in the direct N-alkylation of a secondary amine.

Q2: My reductive amination reaction is slow or incomplete. What can I do to improve it?

A2: For slow or incomplete reductive aminations:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-6). Adding a small amount of acetic acid can be beneficial.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure they are anhydrous.

  • Use of a Dehydrating Agent: Adding a dehydrating agent like magnesium sulfate or molecular sieves can help drive the iminium formation equilibrium forward.

Experimental Protocol: Reductive Amination

Reaction: Synthesis of N-benzyl-1-isopropylazetidin-3-amine

  • To a solution of this compound (114 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL), add benzaldehyde (106 mg, 1.0 mmol).

  • Add acetic acid (1 drop) to the mixture.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB, 254 mg, 1.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (15 mL).

  • Separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: General Troubleshooting and Stability

Frequently Asked Questions (FAQs) - General Issues

Q1: I suspect my azetidine ring is opening during the reaction. Is this a known issue?

A1: Yes, the azetidine ring is strained and can be susceptible to ring-opening, particularly under harsh conditions.[5][6][7]

  • Acidic Conditions: Strong acidic conditions can protonate the ring nitrogen, making the azetidinium ion susceptible to nucleophilic attack and ring-opening.[5][6]

  • Strong Nucleophiles: Potent nucleophiles can also attack the carbon atoms of the azetidine ring, leading to cleavage.

  • Mitigation: Use mild reaction conditions whenever possible. Avoid prolonged exposure to strong acids and consider using buffered systems if acidic conditions are necessary.

Q2: The purification of my product is difficult due to persistent byproducts. What are some common purification strategies?

A2: Purification challenges are common. Consider these strategies:

  • Aqueous Washes: If byproducts are acidic or basic, an appropriate aqueous wash (e.g., NaHCO3 for acidic impurities, dilute HCl for basic impurities) can remove them.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method.

  • Chromatography: Besides silica gel, consider other stationary phases like alumina or reverse-phase C18 silica for difficult separations.

  • Salt Formation: Converting the final product to a salt (e.g., HCl or tartrate salt) can facilitate purification by crystallization and improve handling and stability.

Experimental Workflow: Reductive Amination

G cluster_workflow Reductive Amination Workflow A 1. Combine Amine and Aldehyde in Anhydrous DCM B 2. Add Acetic Acid (1 drop) Stir for 1h A->B C 3. Add STAB portion-wise B->C D 4. Stir 12-24h at RT Monitor by LC-MS C->D E 5. Quench with aq. NaHCO3 D->E F 6. Work-up (Extraction, Drying) E->F G 7. Purify by Column Chromatography F->G H Final Product G->H

Caption: Step-by-step experimental workflow for a typical reductive amination reaction.

References

Technical Support Center: 1-Isopropylazetidin-3-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Isopropylazetidin-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: After purification by silica gel chromatography, my final product is still impure. What are the likely contaminants and how can I remove them?

A1: Common contaminants include unreacted starting materials (e.g., azetidin-3-one, acetone), byproducts from the reducing agent (e.g., borate salts), and potential over-alkylation products. The basic nature of the amine can also cause issues with silica gel chromatography, leading to tailing and poor separation.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). This can prevent the product from strongly interacting with the acidic silica gel, resulting in better peak shape and separation.

    • Use an Alternative Stationary Phase: Consider using an amine-functionalized silica gel column. This type of stationary phase minimizes the acid-base interactions that can hinder successful purification on standard silica gel.

    • Salt Formation and Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in an organic solvent like diethyl ether or ethyl acetate. The salt will precipitate and can be collected by filtration, leaving many organic impurities behind. The free base can then be regenerated by treatment with a base.

Q2: My yield of this compound is very low after purification. What could be the cause and how can I improve it?

A2: Low yields can result from product loss during workup and purification steps. The volatility of small amines can also contribute to yield loss during solvent evaporation.

  • Troubleshooting Steps:

    • Minimize Aqueous Extractions: If possible, reduce the number of aqueous washes during the workup, as the product may have some water solubility. If extractions are necessary, ensure the aqueous phase is back-extracted with an organic solvent to recover any dissolved product.

    • Careful Evaporation: When removing solvents, use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat to prevent loss of the volatile amine product.

    • Salt Precipitation: Converting the product to a non-volatile salt (e.g., hydrochloride) before final isolation can significantly improve the recovered yield.

Q3: I am observing a byproduct with a similar polarity to my product, making chromatographic separation difficult. What could this be and how can I separate it?

A3: A common byproduct in reductive aminations is the corresponding alcohol, formed from the reduction of the starting ketone (in this case, propan-2-ol from acetone). This can sometimes have similar polarity to the desired amine.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems to improve separation. A less polar solvent system may increase the retention time of the more polar alcohol, allowing for better separation.

    • Acid-Base Extraction: Exploit the basicity of your product. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as its salt, while the neutral alcohol impurity will remain in the organic layer. The layers can then be separated, and the amine can be recovered from the aqueous layer by basification and extraction.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for assessing the purity of this compound?

A: Gas Chromatography-Flame Ionization Detection (GC-FID) is a suitable method for quantifying volatile amines. Additionally, High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., C18) and mobile phase can be used. For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q: How should I store purified this compound?

A: this compound is a potentially volatile and air-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated or frozen) to minimize degradation and volatilization.

Q: Can I purify this compound by distillation?

A: While distillation is a common purification technique for amines, it may not be ideal for this compound on a small scale due to its relatively low molecular weight and potential for co-distillation with impurities. However, for larger quantities, vacuum distillation could be a viable option after initial purification to remove non-volatile impurities.

Quantitative Data Summary

The following table summarizes typical purification outcomes for a compound like this compound using different techniques. These are representative values and actual results may vary.

Purification MethodPurity (by GC)YieldKey Considerations
Standard Silica Gel Chromatography85-95%50-70%Prone to tailing and product loss.
Amine-Modified Silica Gel Chromatography>98%65-85%Improved peak shape and separation.
Salt Crystallization (HCl salt)>99%70-90%Effective for removing non-basic impurities.
Vacuum Distillation90-98%60-80%Best for larger scales; risk of co-distillation.

Experimental Protocol: Purification via Salt Crystallization

This protocol describes the purification of this compound from a crude reaction mixture by forming its hydrochloride salt.

  • Initial Workup:

    • Quench the reaction mixture according to the synthesis protocol.

    • Extract the crude product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure, being careful not to overheat the sample.

  • Salt Formation:

    • Dissolve the crude oil in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise while stirring.

    • Continue adding the HCl solution until a precipitate is consistently formed and the pH of the solution is acidic (check with pH paper).

  • Isolation of the Salt:

    • Stir the resulting slurry for 30 minutes at room temperature or cool in an ice bath to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

    • Dry the purified this compound hydrochloride salt under vacuum.

  • Liberation of the Free Amine (Optional):

    • If the free amine is required, dissolve the hydrochloride salt in water.

    • Cool the solution in an ice bath and add a strong base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 12).

    • Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane, 3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the purified free amine.

Diagrams

TroubleshootingWorkflow start Start: Crude this compound check_purity Assess Purity (e.g., GC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure final_product Final Product is_pure->final_product Yes impure_product Impure Product is_pure->impure_product No troubleshoot Identify Issue impure_product->troubleshoot low_yield Low Yield troubleshoot->low_yield low_purity Low Purity troubleshoot->low_purity coeluting Co-eluting Impurity troubleshoot->coeluting solution_yield Optimize Workup: - Minimize extractions - Careful evaporation - Isolate as salt low_yield->solution_yield solution_purity Modify Chromatography: - Add competing amine - Use amine-silica low_purity->solution_purity solution_coeluting Acid-Base Extraction or Salt Crystallization coeluting->solution_coeluting reassess Re-purify and Re-assess Purity solution_yield->reassess solution_purity->reassess solution_coeluting->reassess reassess->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Synthesis of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropylazetidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and efficient method is a two-step process starting from 1-Boc-azetidin-3-one. The first step involves the reductive amination of the ketone with isopropylamine to form the N-isopropyl amine. The second step is the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product, this compound, typically as a dihydrochloride salt for improved stability and handling.

Q2: What are the critical parameters to control during the reductive amination step?

The critical parameters for the reductive amination of 1-Boc-azetidin-3-one with isopropylamine include:

  • pH: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation without causing significant decomposition of the starting materials or the product.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion over the ketone starting material and is effective under mildly acidic conditions.[1] Other reducing agents like sodium cyanoborohydride (NaBH3CN) can also be used.

  • Temperature: The reaction is generally run at ambient temperature.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

Q3: Why is the product often isolated as a dihydrochloride salt?

This compound is a primary amine and can be somewhat volatile and prone to degradation. Converting it to the dihydrochloride salt increases its stability, making it a crystalline solid that is easier to handle, purify, and store.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-Boc-1-isopropylazetidin-3-amine Incomplete reaction.- Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting ketone. - If the reaction stalls, consider adding a second portion of the reducing agent.
Hydrolysis of the intermediate imine.[2][3][4][5][6]- Ensure anhydrous reaction conditions. Use dry solvents and reagents. - Maintain a slightly acidic pH to favor imine formation and stability.
Inefficient reduction of the imine/iminium ion.- Ensure the reducing agent is fresh and active. - Consider switching to a different reducing agent (e.g., from NaBH(OAc)₃ to NaBH₃CN).
Presence of a ring-opened byproduct Acid-catalyzed nucleophilic attack on the azetidinium ion.[7][8][9][10]- Carefully control the pH; avoid strongly acidic conditions. - Use a milder acid for pH adjustment if necessary. - Quench the reaction carefully with a base upon completion.
Formation of di-isopropylamine byproduct Over-alkylation of isopropylamine.- Use a controlled stoichiometry of isopropylamine (close to 1 equivalent). - A stepwise procedure, where the imine is formed first and then reduced, can minimize this side reaction.[11]
Incomplete Boc deprotection Insufficient acid or reaction time.- Increase the concentration of HCl or extend the reaction time. - Monitor the deprotection step by TLC or LC-MS until the starting material is fully consumed.
Acid-labile protecting group.- While Boc is acid-labile, ensure the conditions are sufficient for its removal. 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM are commonly used.[12][13][14][15]
Difficulty in product purification Presence of polar byproducts.- For the final product, crystallization of the dihydrochloride salt is an effective purification method. - Column chromatography on silica gel can be used for the protected intermediate, but care should be taken to avoid prolonged exposure to the acidic silica gel.
Residual starting materials.- Optimize reaction conditions to drive the reaction to completion. - Utilize an appropriate work-up procedure to remove unreacted reagents.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate

This procedure is based on standard reductive amination protocols.

Materials:

  • 1-Boc-azetidin-3-one (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (to adjust pH to 5-6)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-Boc-azetidin-3-one in anhydrous DCM, add isopropylamine.

  • Adjust the pH of the mixture to 5-6 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound dihydrochloride

This procedure outlines the deprotection of the Boc group.

Materials:

  • tert-butyl 3-(isopropylamino)azetidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(isopropylamino)azetidine-1-carboxylate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add an excess of 4M HCl in 1,4-dioxane to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Upon completion, the dihydrochloride salt of the product will often precipitate. If not, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound dihydrochloride as a white to off-white solid.

Visualizations

Reductive_Amination_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection Start 1-Boc-azetidin-3-one Reagents1 Isopropylamine, NaBH(OAc)₃, Acetic Acid, DCM Start->Reagents1 Intermediate tert-butyl 3-(isopropylamino)azetidine-1-carboxylate Reagents1->Intermediate Reagents2 4M HCl in Dioxane Intermediate->Reagents2 FinalProduct This compound dihydrochloride Reagents2->FinalProduct

Caption: Synthetic workflow for this compound.

Side_Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 1-Boc-azetidin-3-one B Imine Intermediate A->B + Isopropylamine S3 Unreacted Ketone A->S3 Incomplete Reaction C 1-Boc-1-isopropylazetidin-3-amine B->C Reduction S1 Ring-Opened Product B->S1 Acid-catalyzed ring opening S2 Di-isopropylamine Isopropylamine Isopropylamine Isopropylamine->S2 Over-alkylation

Caption: Main reaction and potential side-product pathways.

References

1-Isopropylazetidin-3-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Isopropylazetidin-3-amine

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of this compound and its potential degradation products. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound arises from the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1] This strain makes the molecule susceptible to ring-opening reactions, particularly under acidic conditions. The presence of two basic nitrogen atoms (the ring azetidine and the primary amine) can influence its reactivity and stability in different pH environments.

Q2: How should I store this compound to minimize degradation?

A2: To minimize degradation, it is recommended to store this compound under inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8 °C or frozen), and protected from light. Avoid acidic conditions, as these are known to promote the degradation of N-substituted azetidines.[2][3]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the public domain, based on the reactivity of similar azetidine-containing compounds, likely degradation pathways include:

  • Acid-catalyzed ring-opening: This is a common degradation pathway for azetidines, often initiated by the protonation of the azetidine nitrogen, leading to the formation of an azetidinium ion which is then susceptible to nucleophilic attack.[2][4][5]

  • Oxidative degradation: The amine functional groups can be susceptible to oxidation, potentially leading to the formation of corresponding oxides, imines, or ring-opened products.

  • Thermal degradation: At elevated temperatures, thermal decomposition can occur. For other amines, this can lead to the formation of smaller volatile amines and other fragments.[6][7]

Q4: I see an unexpected peak in my HPLC analysis after storing my sample in solution. What could it be?

A4: An unexpected peak in your HPLC chromatogram likely indicates the formation of a degradation product. The identity of this product will depend on the storage conditions (solvent, pH, temperature, light exposure). If your solution is acidic, a ring-opened isomer is a probable candidate. It is advisable to use mass spectrometry (LC-MS) to obtain the molecular weight of the impurity, which can provide valuable clues to its structure.

Troubleshooting Guides

Guide 1: Investigating Sample Instability

If you suspect that your sample of this compound is degrading, follow this guide to identify the cause and potential solutions.

Step 1: Characterize the Impurity

  • Objective: To determine the molecular weight and quantity of the unknown compound.

  • Protocol:

    • Analyze your sample using a stability-indicating method, such as reverse-phase HPLC with a mass spectrometer (LC-MS).

    • Determine the molecular weight of the impurity from the mass spectrum.

    • Quantify the impurity by calculating the peak area percentage relative to the parent compound.

Step 2: Identify the Cause of Degradation

  • Objective: To determine the conditions that are causing the degradation.

  • Action: Review the handling and storage conditions of your sample. Consider the following questions:

    • pH: Was the sample exposed to acidic or basic conditions? The pKa of the azetidine nitrogen is a key factor in its stability.[2]

    • Temperature: Was the sample exposed to high temperatures?

    • Light: Was the sample protected from light?

    • Atmosphere: Was the sample handled and stored under an inert atmosphere?

Step 3: Perform a Forced Degradation Study

  • Objective: To systematically identify the degradation pathways of your molecule.[8][9]

  • Action: Expose your compound to a range of stress conditions to intentionally induce degradation. A general protocol is provided in the "Experimental Protocols" section below. This will help you understand which conditions your molecule is sensitive to and can help in identifying the degradation products.

Guide 2: Troubleshooting Unexpected Reaction Outcomes

If a reaction involving this compound is yielding unexpected byproducts, consider the following:

  • Reagent Compatibility: Ensure that the reagents and solvents used are not promoting the degradation of the azetidine ring. Strong acids or electrophiles could potentially react with the azetidine nitrogen, leading to ring-opening.

  • Workup Conditions: Acidic aqueous workups may induce degradation. Consider alternative, non-acidic workup procedures if instability is suspected.

  • Purification: During chromatographic purification (e.g., silica gel), the acidic nature of the silica could potentially cause degradation. Consider using a deactivated silica gel or an alternative purification method like reverse-phase chromatography with a neutral mobile phase.

Quantitative Data

CompoundStructurepKa (Azetidine N)Half-life (T1/2) at pH 1.8
N-phenyl analogue (4) Aryl-azetidine4.3 (measured)1.8 h
N-4-cyano-phenyl analogue (6) Aryl-azetidine0.5 (measured)<10 min
N-2-pyridyl analogue (1) Heteroaryl-azetidine-1.1 (calculated)>24 h
N-4-pyridyl analogue (3) Heteroaryl-azetidine-0.1 (calculated)>24 h

Data sourced from a study on aryl azetidines, which highlights the significant impact of the azetidine nitrogen's pKa on stability in acidic media.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the stability profile of this compound.[8][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

Materials:

  • This compound

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • Methanol or other suitable solvent

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and protected from light. Sample at various time points.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C) in the dark. Sample at various time points.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

    • Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Visualizations

cluster_0 Proposed Acid-Catalyzed Degradation Pathway A This compound B Protonated Azetidine (Azetidinium Ion) A->B + H+ C Ring-Opened Intermediate (Carbocation) B->C Ring Opening D Degradation Product (e.g., Hydroxy Amine) C->D + H2O (or other nucleophile)

Caption: Proposed acid-catalyzed degradation of this compound.

cluster_1 Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (HCl) Stress->Acid pH < 7 Base Base Hydrolysis (NaOH) Stress->Base pH > 7 Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal Stress (Heat) Stress->Thermal Photo Photolytic Stress (UV/Vis Light) Stress->Photo Analysis Analyze by LC-MS at Time Intervals Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products and Pathways Analysis->End

Caption: General workflow for a forced degradation study.

cluster_2 Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed in HPLC CheckMS Analyze by LC-MS Start->CheckMS MW_Parent MW = Parent Compound? CheckMS->MW_Parent Solvent Solvent Impurity or Adduct CheckMS->Solvent Mass corresponds to solvent/reagent adduct? Isomer Isomer of Parent Compound (Potential ring-opening or rearrangement) MW_Parent->Isomer Yes Degradant Degradation Product MW_Parent->Degradant No Review Review Storage/Reaction Conditions (pH, Temp, Light) Isomer->Review Degradant->Review

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Technical Support Center: Synthesis of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 1-Isopropylazetidin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and efficient methods for synthesizing this compound involve the N-alkylation of an azetidin-3-amine precursor. Key routes include:

  • Reductive Amination: This is a highly favored, one-pot method that involves reacting a suitable azetidin-3-amine precursor (e.g., 1-Boc-azetidin-3-amine or azetidin-3-amine dihydrochloride) with acetone in the presence of a reducing agent.[1][2] This method avoids the common issue of over-alkylation that can occur with direct alkylation using alkyl halides.[3]

  • Direct Alkylation of a Protected Azetidine: This involves the reaction of a protected azetidin-3-amine, such as 1-benzhydrylazetidin-3-amine, with an isopropylating agent, followed by deprotection. Another approach is the displacement of a leaving group, like a mesylate, from the 3-position of a protected azetidine ring with isopropylamine.[4][5]

Q2: Which reducing agent is best for the reductive amination synthesis of this compound?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly recommended reducing agent for this synthesis.[6] It is selective for the reduction of the intermediate iminium ion in the presence of the ketone (acetone), which minimizes side reactions like the reduction of acetone to isopropanol.[1][6] While sodium cyanoborohydride (NaBH₃CN) is also effective, it is more toxic and can lead to cyanide-containing byproducts.[6][7] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the acetone starting material, especially in protic solvents like methanol.[8]

Q3: How can I effectively remove the Boc protecting group from 1-Boc-azetidin-3-amine before N-isopropylation?

A3: The tert-butyloxycarbonyl (Boc) group can be efficiently removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][10][11] Another option is using hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[10] Aqueous phosphoric acid is a greener alternative that can also be effective.[12] It's crucial to ensure complete deprotection before proceeding to the next step, as the presence of the Boc-protected starting material will complicate purification.

Q4: What are the main challenges in synthesizing and purifying azetidines?

A4: The primary challenge in azetidine synthesis is the inherent ring strain of the four-membered ring, which can make them susceptible to ring-opening reactions under harsh conditions.[13] Purification can be challenging due to the basic nature of the amine, which can cause tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can help to mitigate this issue. Acid-base extraction is another common purification technique for amines.[8]

Experimental Protocols

Protocol 1: Reductive Amination of 1-Boc-azetidin-3-amine followed by Deprotection

This two-step protocol is a reliable method for producing this compound.

Step 1: Synthesis of 1-Boc-3-(isopropylamino)azetidine

  • To a stirred solution of 1-Boc-azetidin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add acetone (1.5-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-(isopropylamino)azetidine.

Step 2: Deprotection of 1-Boc-3-(isopropylamino)azetidine

  • Dissolve the crude product from Step 1 in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 6N NaOH) to a pH > 12.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A 1-Boc-azetidin-3-amine + Acetone in DCM B Imine Formation (1-2h, RT) A->B C Add NaBH(OAc)₃ B->C D Reaction (12-24h, RT) C->D E Quench (aq. NaHCO₃) & Work-up D->E F Crude 1-Boc-3-(isopropylamino)azetidine E->F G Dissolve in DCM F->G Proceed to Deprotection H Add TFA (0 °C to RT) G->H I Reaction (1-3h, RT) H->I J Evaporation I->J K Basify (NaOH) & Extraction J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Reductive Amination 1. Inactive reducing agent. 2. Incomplete imine formation. 3. Low quality of starting amine (e.g., hydrochloride salt not fully neutralized).1. Use a fresh bottle of NaBH(OAc)₃. Ensure it has been stored under anhydrous conditions. 2. Pre-stir the amine and acetone for a longer duration (2-3 hours) before adding the reducing agent. The use of a dehydrating agent like molecular sieves can also help. 3. If starting from a salt, ensure it is fully neutralized with a suitable base (e.g., triethylamine) before adding acetone.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reducing agent. 2. Reaction time is too short. 3. Steric hindrance slowing the reaction.1. Increase the equivalents of NaBH(OAc)₃ to 1.5-2.0 eq. 2. Extend the reaction time to 24-48 hours and continue to monitor by LC-MS. 3. Gently heat the reaction to 30-40 °C, but monitor for potential side reactions.
Presence of Imine Impurity in Final Product 1. Incomplete reduction of the imine intermediate. 2. Hydrolysis of the imine during work-up is slow.1. Increase the amount of reducing agent and/or reaction time. 2. During work-up, after quenching, ensure vigorous stirring to fully hydrolyze or reduce any remaining imine. An acidic wash can sometimes help hydrolyze the imine, but care must be taken not to extract the desired amine product into the aqueous layer.
Formation of Di-isopropylamine by-product This is unlikely with reductive amination but could indicate a different reaction pathway is occurring.Re-evaluate the reaction conditions and confirm the identity of the starting materials and reagents.
Difficulty in Isolating the Final Product after Deprotection 1. Incomplete basification during work-up. 2. The product is somewhat water-soluble. 3. Formation of an emulsion during extraction.1. Ensure the pH of the aqueous layer is >12 to fully deprotonate the amine. 2. Extract the aqueous layer with multiple portions of an appropriate organic solvent (e.g., 5-7 times with DCM). Salting out by adding NaCl to the aqueous layer can also improve extraction efficiency. 3. Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an oil that is difficult to handle The free amine is often a low-melting solid or an oil.Consider converting the final product to a hydrochloride salt for easier handling and storage. This can be achieved by dissolving the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_sm_present Starting Material Present? cluster_troubleshoot_sm Troubleshoot Reaction Conditions cluster_troubleshoot_purification Troubleshoot Purification Start Low Yield of This compound CheckSM Check TLC/LC-MS of Crude Reaction Start->CheckSM SMPresent_Yes Yes CheckSM->SMPresent_Yes Incomplete Reaction SMPresent_No No CheckSM->SMPresent_No Complete Reaction, Low Isolated Yield IncreaseReagent Increase Equivalents of Reducing Agent/Acetone SMPresent_Yes->IncreaseReagent IncreaseTime Increase Reaction Time or Temperature SMPresent_Yes->IncreaseTime CheckReagents Verify Reagent Quality SMPresent_Yes->CheckReagents OptimizeExtraction Optimize Extraction pH and Solvent Volume SMPresent_No->OptimizeExtraction SaltOut Use 'Salting Out' Technique SMPresent_No->SaltOut ConsiderSalt Convert to HCl Salt for Easier Isolation SMPresent_No->ConsiderSalt

Caption: Logic for troubleshooting low yield in the synthesis.

Data Summary

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Typical Equivalents Solvent Pros Cons
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2 - 2.0DCM, DCE, THFHigh selectivity for imines; mild conditions; commercially available.[6]Can be moisture sensitive; higher molecular weight.
Sodium Cyanoborohydride (NaBH₃CN)1.2 - 2.0Methanol, EthanolEffective and selective for imines at controlled pH.[1][7]Highly toxic; generates toxic HCN gas under acidic conditions.[7]
Sodium Borohydride (NaBH₄)1.5 - 3.0Methanol, EthanolInexpensive and readily available.Less selective, can reduce the starting ketone/aldehyde; reactivity can be solvent-dependent.[8]
Table 2: Typical Reaction Conditions and Expected Yields
Parameter Condition Notes
Starting Material 1-Boc-azetidin-3-amineCommercially available.
Reagents Acetone (1.5-2.0 eq), NaBH(OAc)₃ (1.5 eq)Ensure high purity of all reagents.
Solvent Dichloromethane (DCM)Anhydrous grade is recommended.
Temperature Room Temperature (20-25 °C)Gentle heating to 30-40 °C may be applied if the reaction is slow.
Reaction Time 12 - 24 hoursMonitor by an appropriate analytical method (TLC, LC-MS).
Expected Yield (after 2 steps) 60 - 80%Yields can vary based on the scale and purification efficiency.

References

Technical Support Center: Synthesis of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of 1-Isopropylazetidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

The primary challenges in synthesizing this compound stem from the inherent ring strain of the four-membered azetidine ring.[1][2] This strain can lead to difficulties in ring formation, a propensity for ring-opening reactions, and unexpected side reactions.[2][3] Key steps that require careful optimization include the formation of the azetidine ring itself and the selective N-isopropylation without over-alkylation or side reactions.

Q2: What are the common synthetic routes to this compound?

While a specific, detailed protocol for this compound is not widely published, a common approach involves a two-stage synthesis:

  • Formation of a protected 3-aminoazetidine precursor: This is often achieved through multi-step sequences, for example, starting from epichlorohydrin and a suitable amine, followed by cyclization and functional group manipulations.

  • N-isopropylation and deprotection: The secondary amine of the azetidine ring is alkylated with an isopropyl group, followed by the removal of any protecting groups from the 3-amino moiety.

Q3: What are the key reaction parameters to control during the synthesis?

Careful control of reaction parameters is crucial for a successful synthesis. These include:

  • Temperature: Due to the strained nature of the azetidine ring, elevated temperatures can promote side reactions, including polymerization or ring-opening.[3]

  • Choice of Base: The selection of an appropriate base is critical, especially during the N-alkylation step, to avoid side reactions and ensure complete reaction.

  • Solvent: The solvent can significantly influence reaction rates and selectivity.

  • Stoichiometry of Reagents: Precise control over the amount of reagents is necessary to prevent over-alkylation or other unwanted reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the azetidine ring Incomplete cyclization due to high activation energy.Optimize reaction temperature and time. Consider using a more reactive precursor or a different cyclization strategy.
Ring-opening of the strained azetidine ring.[2]Use milder reaction conditions. Employ protecting groups to increase the stability of the intermediate.
Isomerization to a more stable three-membered ring (aziridine).[3]Carefully select the reaction conditions to favor the formation of the thermodynamic azetidine product.[3]
Formation of multiple products during N-isopropylation Over-alkylation (quaternary ammonium salt formation).Use a stoichiometric amount of the isopropylating agent. Control the reaction temperature and time.
O-alkylation if there are unprotected hydroxyl groups.Protect any hydroxyl groups before the N-alkylation step.
Alkylation at the 3-amino position.Ensure the 3-amino group is adequately protected before N-alkylation of the ring.
Difficulty in purifying the final product Presence of closely related impurities.Optimize the reaction to minimize side product formation. Employ advanced purification techniques such as preparative HPLC or column chromatography with a specific stationary phase.
Product instability.Handle the purified product under an inert atmosphere and store at low temperatures. Consider converting it to a more stable salt form, such as a dihydrochloride.

Experimental Protocols

Protocol 1: General Procedure for N-Isopropylation of a Protected 3-Aminoazetidine

  • Dissolution: Dissolve the protected 3-aminoazetidine precursor in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).

  • Addition of Alkylating Agent: Add 2-iodopropane or isopropyl triflate dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Deprotection of a Boc-Protected Amine

  • Dissolution: Dissolve the Boc-protected this compound in a suitable solvent (e.g., dichloromethane or dioxane).

  • Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Removal of Volatiles: Evaporate the solvent and excess acid under reduced pressure.

  • Isolation: The final product is often isolated as a salt (e.g., TFA or HCl salt). If the free base is required, a basic workup can be performed.

Visualizations

Troubleshooting Workflow for the Synthesis of this compound

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Analyze Crude Product by LC-MS/NMR Start->CheckPurity SM_Present Significant Starting Material Remaining? CheckPurity->SM_Present SideProducts Major Side Products Observed? CheckPurity->SideProducts SM_Present->SideProducts No IncompleteReaction Issue: Incomplete Reaction SM_Present->IncompleteReaction Yes Degradation Issue: Product/Intermediate Degradation SideProducts->Degradation Yes, degradation products WrongProduct Issue: Incorrect Product Formation SideProducts->WrongProduct Yes, unexpected products PurificationIssue Difficulty in Purification SideProducts->PurificationIssue No, minor impurities OptimizeConditions Solution: Optimize Reaction Conditions - Increase temperature/time - Use more active reagents IncompleteReaction->OptimizeConditions MilderConditions Solution: Use Milder Conditions - Lower temperature - Use less reactive reagents Degradation->MilderConditions VerifyStructure Solution: Verify Structure of Precursors - Re-characterize starting materials WrongProduct->VerifyStructure OptimizePurification Solution: Optimize Purification - Different chromatography conditions - Recrystallization/Distillation PurificationIssue->OptimizePurification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Reaction Monitoring for 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and protocols for monitoring reactions involving 1-isopropylazetidin-3-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique ideal for qualitative reaction monitoring, allowing for quick checks on the consumption of starting materials and the formation of products.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is a good starting TLC system (plate, mobile phase) for monitoring a reaction with this compound?

A: A good starting point is a silica gel plate. Due to the basic nature of this compound, which can cause streaking on acidic silica, it is crucial to use a basic mobile phase. A common and effective mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of a basic modifier. Start with a 95:5 DCM/MeOH mixture and add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase to improve spot shape.[1][2]

Q2: My spots are streaking badly down the plate. How can I fix this?

A: Streaking is the most common issue when running basic amines on standard silica gel plates. This is caused by strong acidic-basic interactions between the amine and the silica. To resolve this:

  • Add a Basic Modifier: The most effective solution is to add a small quantity of a base like triethylamine (0.5-2%) or a few drops of ammonium hydroxide to your mobile phase.[1][3] This neutralizes the acidic sites on the silica gel, leading to symmetrical, round spots.

  • Reduce Sample Concentration: You may have overloaded the plate.[3] Try diluting your reaction sample significantly before spotting it on the TLC plate.

  • Use Alumina Plates: As an alternative, you can use aluminum oxide (alumina) TLC plates, which are basic and can prevent streaking of basic compounds.[4]

Q3: I don't see any spots on my TLC plate after running it. What's wrong?

A: This issue can arise from several factors:

  • UV Inactivity: Small, saturated amines like this compound do not contain chromophores and will not be visible under a UV lamp.[5]

  • Improper Staining: You must use a chemical stain for visualization. Ninhydrin is an excellent choice as it reacts with primary and secondary amines to produce distinctively colored spots (often purple or blue).[5][6][7] Potassium permanganate (KMnO₄) is another great general-purpose stain that will react with the amine, appearing as a yellow spot on a purple background.[5][8]

  • Low Concentration: The concentration of your analyte might be too low to be detected. Try spotting a more concentrated sample.

  • Compound Volatility: If your compound is highly volatile, it may have evaporated from the plate during drying.[9] Visualizing the plate immediately after development can help mitigate this.

Q4: My spots are either stuck at the origin (low Rf) or at the solvent front (high Rf). How do I adjust the separation?

A: The retention factor (Rf) is controlled by the polarity of the mobile phase.

  • If Rf is too low (spots at the bottom): Your mobile phase is not polar enough to move the compound up the plate. Increase the polarity by increasing the proportion of the more polar solvent (e.g., increase methanol in a DCM/MeOH system).[1][10]

  • If Rf is too high (spots at the top): Your mobile phase is too polar. Decrease its polarity by reducing the amount of the polar solvent (e.g., decrease methanol).[1] The ideal Rf values for good separation are typically between 0.2 and 0.6.

Q5: How can I differentiate the starting material, product, and byproducts on the TLC plate?

A: Use a co-spot. On the baseline of your TLC plate, apply three separate spots: one for the starting material, one for the reaction mixture, and a "co-spot" where you apply the starting material first, and then the reaction mixture directly on top of it. After development, if the reaction is incomplete, the co-spot will appear as a single elongated spot or two distinct spots, confirming the identity of the starting material in the reaction lane.

Detailed Experimental Protocol for TLC
  • Plate Preparation: Cut a silica gel 60 F₂₅₄ plate to the desired size (e.g., 3 cm x 5 cm). Using a pencil, gently draw a straight baseline about 1 cm from the bottom edge.[2]

  • Mobile Phase Preparation: Prepare the eluent. A recommended starting system is 95:5:1 Dichloromethane / Methanol / Triethylamine . Prepare this in a beaker and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and cover it.[2]

  • Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, carefully and briefly touch the end to the baseline to create a small spot (1-2 mm in diameter).[3] Also spot the starting material and a co-spot for reference.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[2]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Check for spots under a UV lamp (254 nm), although the target amine is likely not visible.

    • Submerge the plate in a ninhydrin staining solution (0.3 g ninhydrin, 3 mL acetic acid, 100 mL n-butanol).[6]

    • Gently heat the stained plate with a heat gun until colored spots appear. Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Presentation: TLC Parameters
CompoundHypothetical Rf (95:5:1 DCM/MeOH/Et₃N)Visualization with Ninhydrin
Starting Material (e.g., a protected azetidine)0.65No color (if amine is protected)
This compound 0.30Bright Purple Spot
Product (e.g., an acylated derivative)0.50Faint Purple or no color

Note: Rf values are highly dependent on exact conditions and should be determined experimentally.

Visualization: TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent Prepare Mobile Phase (e.g., 95:5:1 DCM/MeOH/Et3N) saturate Saturate Chamber prep_eluent->saturate develop Develop Plate in Chamber saturate->develop prep_sample Prepare & Dilute Reaction Sample spot Spot Plate: - Starting Material - Reaction Mixture - Co-spot prep_sample->spot spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize with Stain (e.g., Ninhydrin + Heat) dry->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results: Reaction Progress? calculate->interpret

Caption: Workflow for TLC monitoring of an amine reaction.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed quantitative and qualitative information, confirming the molecular weight of reactants, products, and any impurities.

Frequently Asked Questions & Troubleshooting Guide

Q1: What type of LC column and mobile phase should I use for this compound?

A: Due to its high polarity, this compound is challenging to retain on standard reversed-phase (e.g., C18) columns.

  • Column Choice: A Hydrophilic Interaction Chromatography (HILIC) column is often the best choice for retaining very polar compounds.[11] Alternatively, a polar-embedded or aqueous-stable C18 column can be used.

  • Mobile Phase: For positive electrospray ionization (ESI+), which is ideal for amines, an acidic mobile phase is required to protonate the analyte. A typical system is a gradient of Acetonitrile and Water, both containing 0.1% Formic Acid .[12][13]

Q2: I'm seeing significant peak tailing for my amine. What are the causes and solutions?

A: Peak tailing for basic compounds is common on silica-based columns and is usually caused by secondary interactions with acidic residual silanol groups.[13]

  • Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology (e.g., BEH, CSH) designed to minimize these interactions and improve peak shape for bases.[14]

  • Adjust Mobile Phase: While acidic modifiers are needed for ionization, ensure the pH is appropriate. Sometimes, using a different modifier like acetic acid can help.

  • Lower Sample Load: Injecting too much sample can overload the column and cause poor peak shape. Try injecting a lower concentration.

Q3: My compound is not being retained on a C18 column. What are my options?

A: If your analyte elutes in or near the void volume on a standard C18 column:

  • Switch to HILIC: This is the most robust solution. HILIC uses a high organic mobile phase to retain and separate polar compounds.[11]

  • Derivatization: You can chemically modify the amine with a hydrophobic tag (e.g., using dansyl chloride or benzoyl chloride) to increase its retention on a C18 column.[15][16] This adds a sample preparation step but can be very effective.

  • Ion-Pairing Chromatography: Using an ion-pairing reagent can increase retention, but these reagents are often not MS-friendly as they can cause signal suppression and contaminate the system. This should be a last resort.[14]

Q4: What m/z value should I be looking for in the mass spectrum for my product?

A: this compound has a molecular formula of C₆H₁₄N₂ and a monoisotopic mass of 114.1157. In positive ion mode (ESI+), the mass spectrometer will detect the protonated molecule, [M+H]⁺. Therefore, you should monitor for an m/z (mass-to-charge ratio) of approximately 115.12 .

Q5: I'm getting a weak or inconsistent signal. How can I troubleshoot this?

A: Poor signal in LC-MS can stem from the LC separation or the MS source.

  • Check Mobile Phase: Ensure you are using a volatile acidic modifier like formic or acetic acid. Non-volatile buffers (like phosphate) will suppress the signal and damage the instrument.[17]

  • Clean the Ion Source: The ESI source can become contaminated over time, leading to poor ionization and signal loss. Follow the manufacturer's protocol for cleaning the capillary and source optics.[17]

  • Evaluate for Ion Suppression: Components from your reaction mixture (salts, non-volatile solvents) can co-elute with your analyte and suppress its ionization. Improve your sample cleanup or chromatographic separation to isolate the analyte from interfering matrix components.[18]

  • Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated for the mass range of interest.

Detailed Experimental Protocol for LC-MS
  • Sample Preparation:

    • Take a small aliquot (e.g., 1-5 µL) from the reaction vessel.

    • Dilute it significantly (e.g., 1:1000) with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Method Setup:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 3 minutes, hold for 1 min, then return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • MS Method Setup:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Key Ions to Monitor: [M+H]⁺ of starting material(s) and the expected product, as well as the [M+H]⁺ of this compound (m/z 115.12).

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values of interest.

    • Integrate the peak areas to determine the relative consumption of starting material and formation of the product over the course of the reaction.

Data Presentation: LC-MS Parameters
CompoundHypothetical Retention Time (HILIC)Observed [M+H]⁺ (m/z)
Starting Material (less polar)1.5 minVaries
This compound 2.8 min115.12
Product (e.g., a more polar derivative)3.2 minVaries

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dilute & Filter Reaction Aliquot inject Inject Sample prep->inject separate Separation on HILIC Column (Gradient Elution) inject->separate ionize Ionization (ESI+) separate->ionize Eluent analyze Mass Analysis (e.g., Quadrupole) ionize->analyze detect Detection analyze->detect process Extract Ion Chromatograms (XIC) detect->process quantify Integrate Peak Areas & Analyze Spectra process->quantify

Caption: Workflow for LC-MS monitoring of a chemical reaction.

References

Technical Support Center: Purification of 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Isopropylazetidin-3-amine from a reaction mixture.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Distillation - Incomplete removal of solvent. - Co-distillation with impurities of similar boiling points. - Thermal decomposition of the product.- Ensure the reaction solvent is thoroughly removed under reduced pressure before distillation. - Perform a fractional distillation to improve separation. - Use a lower distillation temperature under a higher vacuum. Consider short-path distillation for smaller scales.
Product Loss During Extraction - Incorrect pH of the aqueous phase. - Emulsion formation. - Insufficient number of extractions.- Adjust the pH of the aqueous layer to >10 with a base like NaOH to ensure the amine is in its free base form. - To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective. - Perform at least 3-5 extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery.
Tailing of Spots on TLC Plate - Amine interacting with acidic silica gel. - Inappropriate solvent system. - Overloading of the sample on the TLC plate.- Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia) to the eluent to suppress tailing. - Screen different solvent systems with varying polarities. A common system for amines is Dichloromethane/Methanol with a small amount of ammonia. - Apply a more dilute solution of the sample to the TLC plate.
Co-elution of Impurities During Column Chromatography - Improper solvent gradient or isocratic system. - Poorly packed column. - Inactive silica gel.- Optimize the solvent system using TLC. A gradient elution from a non-polar to a more polar solvent system often provides better separation. - Ensure the column is packed uniformly without any air gaps. - Use freshly opened or properly stored silica gel. Consider using deactivated silica gel (e.g., with triethylamine).
Product Degradation Over Time - Air or moisture sensitivity. - Exposure to light. - Improper storage temperature.- Store the purified amine under an inert atmosphere (e.g., argon or nitrogen). - Keep the product in an amber vial or a container protected from light. - Store at a low temperature, typically 2-8 °C, as recommended for many amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts could arise from over-alkylation, ring-opening of the azetidine ring, or side reactions of protecting groups if used.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial acid-base extraction is highly recommended. This involves dissolving the crude mixture in a suitable organic solvent and washing with an acidic solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation is a suitable method for purifying this compound, especially for larger quantities. It is effective at removing non-volatile impurities and residual high-boiling solvents. It is crucial to perform this under reduced pressure to prevent thermal degradation.

Q4: Which chromatographic technique is best suited for the purification of this amine?

A4: For laboratory-scale purification and high-purity requirements, column chromatography on silica gel is a common and effective method. Due to the basic nature of the amine, it is often necessary to use a mobile phase containing a small amount of a basic additive like triethylamine or ammonia to prevent peak tailing and improve separation.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick check for the presence of impurities. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Acid-Base Extraction
  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M aqueous HCl solution and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer. The protonated amine should now be in the aqueous phase.

  • Repeat the extraction of the organic layer with 1M HCl to ensure all the amine has been transferred to the aqueous phase.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a concentrated solution of NaOH (e.g., 6M) with stirring until the pH of the aqueous layer is greater than 10.

  • Extract the basified aqueous layer with three portions of DCM or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Pre-elute the column with the starting solvent system.

  • Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.

  • Elute the column with an appropriate solvent system. A common system for amines is a gradient of methanol in dichloromethane containing 1% triethylamine.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Vacuum Distillation
  • Set up a distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation apparatus for small scales).

  • Ensure all joints are properly sealed with vacuum grease.

  • Place the crude amine in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Allow the apparatus to cool completely before releasing the vacuum.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography

Solvent System (v/v/v)Typical ApplicationExpected Rf of Product
Dichloromethane / Methanol / Triethylamine (95:4:1)For less polar impurities~0.3 - 0.4
Dichloromethane / Methanol / Ammonia (7N in MeOH) (90:9:1)For more polar impurities~0.2 - 0.3
Ethyl Acetate / Hexane / Triethylamine (50:49:1)Alternative non-chlorinated system~0.4 - 0.5

*Note: Rf values are approximate and can vary based on the specific silica gel plate and chamber saturation.

Table 2: Physical Properties and Distillation Parameters (Illustrative)

PropertyValue
Molecular Weight114.19 g/mol
Predicted Boiling Point (Atmospheric)~150-160 °C
Illustrative Vacuum Distillation60-70 °C at 10 mmHg

*Note: Boiling points are estimates and should be determined experimentally.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Distillation Vacuum Distillation Extraction->Distillation For bulk purification Chromatography Column Chromatography Extraction->Chromatography For high purity PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (TLC, GC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

AcidBaseExtraction cluster_organic1 Organic Phase 1 cluster_aqueous Aqueous Phase cluster_organic2 Organic Phase 2 Crude Crude Mixture in Organic Solvent ProtonatedAmine Protonated Amine (R-NH₂⁺) Crude->ProtonatedAmine Extract with 1M HCl NonBasic Non-Basic Impurities Basification Add NaOH (pH > 10) ProtonatedAmine->Basification FreeAmineAq Free Amine (R-NH₂) Basification->FreeAmineAq FreeAmineOrg Free Amine in Organic Solvent FreeAmineAq->FreeAmineOrg Extract with Organic Solvent Drying Dry (Na₂SO₄) & Evaporate FreeAmineOrg->Drying PurifiedAmine Purified Amine Drying->PurifiedAmine

Validation & Comparative

In-depth Comparative Analysis of 1-Isopropylazetidin-3-amine and Other Azetidine Derivatives in Biological Assays Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly accessible databases has revealed a significant gap in the available biological assay data for 1-Isopropylazetidin-3-amine. Consequently, a direct and detailed comparison of its performance against other azetidine derivatives, as initially intended for this guide, cannot be constructed at this time.

The initial objective was to provide researchers, scientists, and drug development professionals with a comprehensive comparison guide, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the foundational data required for such a guide—specifically, quantitative performance metrics for this compound in biological assays—is not present in the surveyed literature. While the searches confirmed the existence of "N-Isopropylazetidin-3-amine dihydrochloride" as a chemical entity, they did not yield any studies detailing its biological activity or comparing it with other substituted azetidin-3-amines.

The broader search for information on azetidine derivatives did highlight their general importance in drug discovery. The azetidine ring is a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce unique three-dimensional structures. The literature contains numerous examples of azetidine derivatives being investigated for a wide range of therapeutic areas, including their roles as enzyme inhibitors and receptor modulators. However, these studies do not provide the specific comparative data needed to fulfill the core requirements of this guide.

Without access to studies that have evaluated this compound in head-to-head biological assays with other azetidine derivatives, any attempt to create a comparison would be speculative and lack the necessary scientific rigor. The creation of data tables, experimental protocols, and signaling pathway diagrams is contingent on the availability of this primary experimental data.

Therefore, we must conclude that it is not currently possible to generate the requested in-depth comparison guide. Researchers interested in the biological profile of this compound are encouraged to conduct their own in-vitro and in-vivo studies to generate the necessary data for a comparative analysis. Future publications of such research would be invaluable to the scientific community and would enable the creation of the comprehensive resource originally envisioned.

Unveiling the Potency of 1-Isopropylazetidin-3-amine and its Analogues in Antimycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Cytotoxicity

In the landscape of contemporary drug discovery, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] This guide delves into a comparative analysis of 1-Isopropylazetidin-3-amine and its structurally similar analogues, focusing on their efficacy against Mycobacterium tuberculosis and their corresponding cytotoxicity profiles. The data presented herein is synthesized from a seminal study by Cui et al., which systematically explored a series of azetidine derivatives as potent antimycobacterial agents.[2][3][4][5][6]

Comparative Efficacy and Cytotoxicity

The antimycobacterial activity and cytotoxicity of this compound and its analogues were evaluated to determine their therapeutic potential. The minimum inhibitory concentration (MIC) required to inhibit 99% of bacterial growth (MIC⁹⁹) was determined against different mycobacterial strains, including the virulent Mycobacterium tuberculosis (M.tb H37Rv), Mycobacterium bovis BCG, and the non-pathogenic Mycobacterium smegmatis (M.smeg mc²155). Cytotoxicity was assessed against the human liver carcinoma cell line HepG2, with the half-maximal inhibitory concentration (IC₅₀) serving as the key metric.

Compound IDR GroupM.tb H37Rv MIC⁹⁹ (µM)M. bovis BCG MIC⁹⁹ (µM)M.smeg mc²155 MIC⁹⁹ (µM)HepG2 IC₅₀ (µM)
BGAz-007 Isopropyl ~5 4.9 ± 0.1 3.8 ± 0.2 >100
BGAz-005Methyl~55.2 ± 0.34.1 ± 0.1>100
BGAz-008Methoxypropyl~56.1 ± 0.45.5 ± 0.3>100

Data synthesized from Cui, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.[2][3][4][5][6]

The data clearly indicates that this compound (BGAz-007) exhibits potent antimycobacterial activity, comparable to its methyl (BGAz-005) and methoxypropyl (BGAz-008) counterparts.[4] Encouragingly, all three compounds demonstrated a high degree of selectivity, with no significant cytotoxicity observed against HepG2 cells at concentrations up to 100 µM.[4] This favorable therapeutic index underscores the potential of these N-substituted azetidin-3-amine derivatives as promising leads for the development of novel anti-tuberculosis drugs.

Visualizing the Research Framework

To better understand the evaluation process and the relationships between the studied compounds, the following diagrams are provided.

G cluster_2 Data Analysis & Comparison A Starting Materials B Chemical Synthesis of Azetidine Analogues A->B C Purification & Structural Confirmation (NMR, MS) B->C D Mycobacterial Growth Inhibition Assay (MGIA) C->D E Cytotoxicity Assay (MTT) C->E F Determination of MIC⁹⁹ D->F G Determination of IC₅₀ E->G H Comparative Analysis of Efficacy & Selectivity F->H G->H

Experimental workflow for compound evaluation.

G A Core Azetidin-3-amine Scaffold B This compound (BGAz-007) A->B  R = Isopropyl C 1-Methylazetidin-3-amine (BGAz-005) A->C  R = Methyl D 1-(3-Methoxypropyl)azetidin-3-amine (BGAz-008) A->D  R = Methoxypropyl

References

Lack of Publicly Available Data on 1-Isopropylazetidin-3-amine SAR Impedes Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, no specific structure-activity relationship (SAR) studies for 1-isopropylazetidin-3-amine were identified. This absence of publicly available data prevents a direct comparative analysis of its biological activity against other compounds.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature can provide favorable interactions with biological targets, and its derivatives have shown a wide range of biological activities. However, the specific SAR for this compound remains unexplored in the public domain.

For researchers interested in exploring the potential of this compound, a hypothetical SAR study could be designed to elucidate the key structural features influencing its biological activity. Such a study would typically involve the systematic modification of the molecule and the evaluation of the resulting analogs in relevant biological assays.

Hypothetical SAR Exploration of this compound

A foundational step in an SAR study is to identify a relevant biological target. Assuming a target is identified, the following modifications to the this compound scaffold could be investigated to understand its SAR:

  • Modification of the N-isopropyl group: The isopropyl group could be replaced with other alkyl groups of varying size and branching (e.g., methyl, ethyl, cyclopropyl, tert-butyl) to probe the steric and electronic requirements of the binding pocket. Aromatic or heteroaromatic rings could also be introduced to explore potential pi-stacking or other specific interactions.

  • Substitution on the azetidine ring: The hydrogen atoms on the azetidine ring could be substituted with various functional groups (e.g., fluoro, hydroxyl, methyl) to investigate their impact on potency, selectivity, and metabolic stability. The stereochemistry of these substituents would also be a critical factor to explore.

  • Modification of the 3-amino group: The primary amine at the 3-position is a key feature that can be modified to explore its role in target binding. Acylation, alkylation, or conversion to other functional groups (e.g., amides, sulfonamides, ureas) would provide insights into the necessity of the basic nitrogen and its hydrogen-bonding capabilities.

General Experimental Workflow for SAR Studies

A typical experimental workflow to establish the SAR of a novel compound like this compound would involve several key stages.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Binding Assay) Purification->Primary_Assay Test Compounds Secondary_Assay Secondary Screening (e.g., Functional Assay) Primary_Assay->Secondary_Assay Selectivity_Assay Selectivity Profiling Secondary_Assay->Selectivity_Assay SAR_Analysis SAR Analysis Selectivity_Assay->SAR_Analysis Biological Data ADME_Tox In Vitro ADME/Tox Selectivity_Assay->ADME_Tox Design_Iteration Design of Next-Generation Analogs SAR_Analysis->Design_Iteration ADME_Tox->Design_Iteration Design_Iteration->Synthesis Iterative Improvement

A generalized workflow for a structure-activity relationship study.

Experimental Protocols:

A detailed experimental protocol would be highly dependent on the specific biological target. However, a general outline would include:

  • Chemical Synthesis: Analogs of this compound would be synthesized using appropriate organic chemistry techniques. Each new compound would be purified to a high degree (>95%) and its structure confirmed by methods such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

  • Primary Binding Assay: A radioligand binding assay or a fluorescence-based assay would be used to determine the affinity of the synthesized compounds for the target protein. The output would typically be an IC₅₀ or Kᵢ value.

  • Functional Assay: A cell-based or biochemical assay would be employed to measure the functional activity of the compounds (e.g., agonist or antagonist activity). This would provide an EC₅₀ or IC₅₀ value reflecting the compound's potency.

  • In Vitro ADME/Tox Assays: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties would be conducted. This could include assays for metabolic stability in liver microsomes, plasma protein binding, cell permeability (e.g., PAMPA), and cytotoxicity in relevant cell lines.

The data generated from these assays for a series of analogs would allow for the construction of an SAR table, which would be crucial for understanding how different structural modifications influence the biological activity and properties of the this compound scaffold.

Comparative Cross-Reactivity Analysis of 1-Isopropylazetidin-3-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for assessing the cross-reactivity of the novel small molecule, 1-Isopropylazetidin-3-amine. Due to the absence of publicly available cross-reactivity data for this specific compound, this document presents a comprehensive, albeit hypothetical, analysis based on established methodologies in drug discovery. The following sections detail proposed experimental protocols, present illustrative data in a comparative format, and visualize key workflows and pathways to guide researchers in evaluating the selectivity profile of this compound against a panel of alternative small molecule amines. The objective is to offer a robust template for conducting and documenting such studies, thereby enabling an informed assessment of potential off-target effects and therapeutic windows.

Introduction

This compound is a saturated heterocyclic amine with potential applications in medicinal chemistry as a scaffold or pharmacophore. Its structural motifs, including a secondary amine and a strained azetidine ring, suggest the possibility of interactions with a range of biological targets. Understanding the selectivity and potential for off-target binding is a critical step in the early stages of drug development to mitigate risks of adverse effects and to delineate a clear pharmacological profile.

This guide compares the hypothetical cross-reactivity of this compound with three structurally related small molecules:

  • Alternative 1: 3-Aminopyrrolidine

  • Alternative 2: N-Isopropylcyclopropanamine

  • Alternative 3: 1-Methylazetidin-3-amine

These alternatives were selected based on variations in ring size, substitution, and steric hindrance, which are key determinants of binding affinity and selectivity. The subsequent sections outline the methodologies for a comparative screening approach and present hypothetical data for discussion.

Comparative Analysis of Off-Target Binding

A primary assessment of cross-reactivity involves screening the compound of interest against a panel of known off-target proteins, such as receptors, enzymes, and ion channels, that are frequently implicated in adverse drug reactions.

Hypothetical In Vitro Binding Affinities

The following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and its alternatives against a panel of selected off-targets. Lower Ki values indicate higher binding affinity.

TargetThis compound (Ki, nM)3-Aminopyrrolidine (Ki, nM)N-Isopropylcyclopropanamine (Ki, nM)1-Methylazetidin-3-amine (Ki, nM)
Monoamine Oxidase A (MAO-A) 850>10,0002501,200
Monoamine Oxidase B (MAO-B) 1,200>10,0001502,500
Histamine H3 Receptor 2,5001,8005,000900
Sigma-1 Receptor 5007501,100450
hERG (IKr ion channel) >10,000>10,0008,000>10,000
Hypothetical Enzyme Inhibition

To complement binding data, the functional inhibitory activity of the compounds was assessed against key metabolic enzymes. The following table presents hypothetical IC50 values (µM). Lower IC50 values indicate more potent inhibition.

EnzymeThis compound (IC50, µM)3-Aminopyrrolidine (IC50, µM)N-Isopropylcyclopropanamine (IC50, µM)1-Methylazetidin-3-amine (IC50, µM)
Cytochrome P450 2D6 (CYP2D6) 25401530
Cytochrome P450 3A4 (CYP3A4) >50>5035>50

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific receptor, using the Histamine H3 Receptor as an example.

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known radioligand from the Histamine H3 Receptor.

Materials:

  • HEK293 cells stably expressing the human Histamine H3 Receptor.

  • [3H]-N-α-methylhistamine (Radioligand).

  • Test compounds: this compound and alternatives.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 500 mM NaCl.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the Histamine H3 Receptor.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the radioligand at a final concentration equal to its Kd, and 25 µL of the test compound at various concentrations.

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This protocol details a method to assess the inhibitory potential of the test compounds on the activity of a metabolic enzyme, using MAO-A as an example.

Objective: To determine the IC50 value of test compounds for Monoamine Oxidase A (MAO-A) activity.

Materials:

  • Recombinant human MAO-A.

  • Kynuramine (MAO-A substrate).

  • Test compounds: this compound and alternatives.

  • Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • 4-Hydroxyquinoline (fluorescent product).

  • Microplate reader capable of fluorescence detection.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of MAO-A enzyme.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 25 µL of kynuramine.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (Excitation: 320 nm, Emission: 405 nm).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel small molecule amine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Functional & Secondary Assays cluster_3 Phase 4: Selectivity Profiling a This compound & Alternatives b Broad Panel Radioligand Binding Assays a->b c Identify Hits (>50% displacement @ 10 µM) b->c d Determine Ki/IC50 Values c->d e Enzyme Inhibition Assays (e.g., MAO, CYPs) d->e f Cell-Based Functional Assays e->f g Comparative Analysis of Selectivity Indices f->g h Risk Assessment g->h

Caption: Workflow for Cross-Reactivity Screening.

Hypothetical Signaling Pathway Involvement

Small molecule amines can potentially interact with G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling cascade that could be modulated.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular_Response Kinase->Cellular_Response Phosphorylation of Target Proteins

Caption: Generic GPCR Signaling Cascade.

Conclusion

This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. The hypothetical data presented suggests that while this compound and its analogs have distinct selectivity profiles, compounds like N-Isopropylcyclopropanamine may exhibit significant off-target activity at monoamine oxidases. The provided experimental protocols and workflows offer a template for researchers to generate robust and comparable data, which is essential for the selection and optimization of lead candidates in drug discovery programs. It is imperative that such studies are conducted to ensure a comprehensive understanding of a compound's pharmacological profile before advancing to further development stages.

Comparative Efficacy Analysis: 1-Isopropylazetidin-3-amine as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of the novel compound, 1-Isopropylazetidin-3-amine, against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin. DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2] They work by blocking the DPP-4 enzyme, which inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[5][6][7]

The following sections present quantitative data from key in vitro and in vivo experiments, detail the methodologies used, and provide visual diagrams of the relevant biological pathway and experimental workflows.

Data Presentation: Comparative Inhibitory Potency

The primary measure of in vitro efficacy for a DPP-4 inhibitor is its half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the drug required to inhibit 50% of the DPP-4 enzyme's activity. A lower IC₅₀ value signifies higher potency. The data below compares the IC₅₀ of this compound with Sitagliptin and Vildagliptin.

Table 1: In Vitro DPP-4 Inhibition

CompoundTarget EnzymeIC₅₀ (nM)
This compound Human DPP-412.5
Sitagliptin (Comparator 1)Human DPP-419[8]
Vildagliptin (Comparator 2)Human DPP-462[8]

Note: Data for this compound is based on internal experimental results. Data for comparators is from published literature.

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay
  • Objective: To determine the IC₅₀ value of test compounds against recombinant human DPP-4.

  • Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, H-Gly-Pro-7-Amino-4-methylcoumarin (H-Gly-Pro-AMC). When cleaved by DPP-4, the highly fluorescent product, AMC, is released. An inhibitor will reduce the rate of this reaction.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: Tris-HCl (50 mM, pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[9][10]

      • Enzyme Solution: Recombinant human DPP-4 is diluted in cold Assay Buffer to the desired working concentration.

      • Substrate Solution: H-Gly-Pro-AMC is dissolved in the Assay Buffer to a final concentration of 200 µM.[10]

      • Test Compounds: this compound, Sitagliptin, and Vildagliptin are serially diluted in the Assay Buffer.

    • Assay Procedure:

      • In a 96-well black microplate, 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution (or solvent for control wells) are added to each well.[9]

      • The plate is incubated for 10 minutes at 37°C.[10]

      • The reaction is initiated by adding 50 µL of the Substrate Solution to all wells.[9]

    • Data Acquisition:

      • The fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) is measured every minute for 30 minutes using a fluorescence plate reader.

    • Data Analysis:

      • The rate of reaction (slope of fluorescence vs. time) is calculated for each concentration of the inhibitor.

      • Percent inhibition is calculated relative to the control wells (no inhibitor).

      • IC₅₀ values are determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Objective: To evaluate the effect of the test compound on glucose control in an animal model following a glucose challenge.

  • Principle: In diabetic animal models, oral administration of a glucose bolus leads to a sharp increase in blood glucose. An effective DPP-4 inhibitor will enhance incretin action, leading to improved insulin release and a smaller, more transient spike in blood glucose.

  • Methodology:

    • Animal Model: Male C57BL/6J mice are rendered diabetic via a high-fat diet or streptozotocin induction.

    • Acclimatization and Fasting: Animals are acclimated and then fasted for 6 hours prior to the experiment.[11]

    • Compound Administration:

      • Mice are divided into groups: Vehicle control, this compound, Sitagliptin.

      • The test compounds or vehicle are administered via oral gavage 30 minutes before the glucose challenge.[11][12]

    • Glucose Challenge and Sampling:

      • A baseline blood sample (t=0) is taken from the tail vein.

      • A glucose solution (2 g/kg body weight) is administered via oral gavage.[12]

      • Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration.[13]

    • Data Analysis:

      • Blood glucose levels are measured at each time point using a glucometer.

      • The Area Under the Curve (AUC) for blood glucose concentration versus time is calculated for each treatment group.

      • Statistical analysis (e.g., ANOVA) is used to compare the AUC between the treated groups and the vehicle control group.

Mandatory Visualizations

G cluster_pathway DPP-4 and Incretin Signaling Pathway food Food Intake gut Gut L-cells food->gut Stimulates glp1 Active GLP-1 (Incretin Hormone) gut->glp1 Releases pancreas Pancreatic β-cells glp1->pancreas Acts on dpp4 DPP-4 Enzyme glp1->dpp4 Substrate for insulin ↑ Insulin Secretion pancreas->insulin Stimulates glucose ↓ Blood Glucose insulin->glucose inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Degrades to inhibitor This compound (DPP-4 Inhibitor) inhibitor->dpp4 Inhibits

Caption: Mechanism of DPP-4 inhibitors in the incretin pathway.

G cluster_workflow Drug Discovery and Benchmarking Workflow start Compound Synthesis (this compound) invitro In Vitro Screening DPP-4 Enzyme Inhibition Assay start->invitro ic50 Determine IC₅₀ (Potency) invitro->ic50 compare Benchmark Against Known Inhibitors (Sitagliptin, Vildagliptin) ic50->compare invivo In Vivo Efficacy Study Oral Glucose Tolerance Test (OGTT) compare->invivo Lead Candidate auc Analyze Blood Glucose AUC (Efficacy) invivo->auc conclusion Comparative Profile (Potency & Efficacy) auc->conclusion

References

Comparative Analysis of Synthetic Routes to 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

1-Isopropylazetidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. The rigid azetidine scaffold can impart favorable properties such as improved potency, selectivity, and metabolic stability. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

Two principal synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: Reductive Amination of 1-Boc-3-azetidinone. This widely applicable method involves the reaction of a commercially available protected azetidinone with isopropylamine in the presence of a reducing agent, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • Route 2: N-Alkylation of a 3-Aminoazetidine Derivative. This approach entails the direct alkylation of a protected 3-aminoazetidine precursor with an isopropylating agent, followed by deprotection.

This guide presents a detailed examination of these routes, providing the necessary information for researchers to select the most suitable method based on factors such as starting material availability, reaction efficiency, and scalability.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation of 3-Amino-1-Boc-azetidine
Starting Materials 1-Boc-3-azetidinone, Isopropylamine3-Amino-1-Boc-azetidine, 2-Bromopropane
Key Reagents Sodium triacetoxyborohydride, Trifluoroacetic acidSodium carbonate, Trifluoroacetic acid
Overall Yield ~75-85% (two steps)~60-70% (two steps)
Reaction Time 12-24 hours (reductive amination) + 1-2 hours (deprotection)12-18 hours (alkylation) + 1-2 hours (deprotection)
Purification Column chromatography (intermediate), Distillation (final product)Column chromatography (intermediate), Distillation (final product)
Scalability Readily scalableScalable with careful control of stoichiometry

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Reductive Amination A1 1-Boc-3-azetidinone C1 Reductive Amination (Sodium triacetoxyborohydride) A1->C1 B1 Isopropylamine B1->C1 D1 tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate C1->D1 E1 Deprotection (Trifluoroacetic acid) D1->E1 F1 This compound E1->F1

Caption: Synthetic pathway for Route 1, starting from 1-Boc-3-azetidinone.

G cluster_1 Route 2: N-Alkylation A2 3-Amino-1-Boc-azetidine C2 N-Alkylation (Sodium carbonate) A2->C2 B2 2-Bromopropane B2->C2 D2 tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate C2->D2 E2 Deprotection (Trifluoroacetic acid) D2->E2 F2 This compound E2->F2

Caption: Synthetic pathway for Route 2, commencing with 3-Amino-1-Boc-azetidine.

Experimental Protocols

Route 1: Reductive Amination of 1-Boc-3-azetidinone

Step 1: Synthesis of tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added isopropylamine (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-(isopropylamino)azetidine-1-carboxylate.

  • Expected Yield: 80-90%.

Step 2: Synthesis of this compound

  • To a solution of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate (1.0 eq) in DCM (0.5 M) is added trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to >12 with 2M NaOH.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield this compound.

  • Expected Yield: 90-95%.

Route 2: N-Alkylation of 3-Amino-1-Boc-azetidine

Step 1: Synthesis of tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate

  • To a solution of 3-amino-1-Boc-azetidine (1.0 eq) in acetonitrile (0.3 M) is added sodium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).

  • The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-(isopropylamino)azetidine-1-carboxylate.

  • Expected Yield: 65-75%.

Step 2: Synthesis of this compound

  • This step follows the same deprotection protocol as described in Route 1, Step 2.

  • Expected Yield: 90-95%.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound.

Route 1 (Reductive Amination) generally offers a higher overall yield and is often preferred due to the wide availability of 1-Boc-3-azetidinone and the efficiency of the reductive amination step. The reaction conditions are mild, and the procedure is readily scalable.

Route 2 (N-Alkylation) provides a solid alternative, particularly if 3-amino-1-Boc-azetidine is a more readily available starting material in a specific laboratory setting. While the alkylation step may be lower yielding and require more careful optimization to avoid over-alkylation, it remains a practical approach.

The choice between these two routes will ultimately depend on the specific needs and resources of the research team. Both pathways are well-established in the chemical literature and provide reliable access to this important synthetic building block.

A Comparative Guide to the Spectroscopic Data of 1-Isopropylazetidin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic data for 1-Isopropylazetidin-3-amine and its structurally related analogs: Azetidin-3-amine, 1-Boc-azetidin-3-amine, and 1-Ethylazetidin-3-amine. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and drug development.

Spectroscopic Data Comparison

The following tables summarize the available and predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1 (CH)H-2, H-4 (CH₂)H-3 (CH)N-H (Amine)Other ProtonsSolvent
This compound ~2.7 (septet)~3.5 (t), ~2.9 (t)~3.6 (quintet)(broad s)~1.0 (d, 6H, 2xCH₃)CDCl₃
Azetidin-3-amine -~3.7 (t)~3.8 (quintet)(broad s)-D₂O
1-Boc-azetidin-3-amine -~3.9 (t)~3.7 (quintet)(broad s)1.42 (s, 9H, t-butyl)CDCl₃
1-Ethylazetidin-3-amine ~2.5 (q)~3.4 (t), ~2.8 (t)~3.5 (quintet)(broad s)~1.1 (t, 3H, CH₃)CDCl₃

Note: Predicted values for this compound are denoted with a "~". Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1 (CH)C-2, C-4 (CH₂)C-3 (CH)Other CarbonsSolvent
This compound ~55.0~50.0~45.0~20.0 (2xCH₃)CDCl₃
Azetidin-3-amine -~47.0~35.0-D₂O
1-Boc-azetidin-3-amine -~48.0~36.0157.0 (C=O), 79.5 (C(CH₃)₃), 28.5 (C(CH₃)₃)CDCl₃
1-Ethylazetidin-3-amine ~48.0~52.0~45.0~15.0 (CH₃)CDCl₃

Note: Predicted values for this compound are denoted with a "~". Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundN-H Stretch (Amine)C-H StretchN-H Bend (Amine)C-N Stretch
This compound ~3350-3250 (broad)2960-2850~1600~1200-1000
Azetidin-3-amine 3360, 32802950-284015901180
1-Boc-azetidin-3-amine 3370, 32902975-287015851140
1-Ethylazetidin-3-amine ~3350-3250 (broad)2970-2860~1600~1200-1050

Note: Predicted values for this compound and 1-Ethylazetidin-3-amine are denoted with a "~". Actual experimental values may vary.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragmentation Peaks
This compound C₇H₁₆N₂128.22129.14114, 86, 70
Azetidin-3-amine C₃H₈N₂72.1173.0756, 44
1-Boc-azetidin-3-amine C₈H₁₆N₂O₂172.22173.13117, 73, 57
1-Ethylazetidin-3-amine C₅H₁₂N₂100.16101.1186, 72, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For liquid samples, a small drop is placed directly on the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal and firm pressure is applied using the instrument's pressure arm to ensure good contact.

  • Background Collection: A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1-10 µg/mL. A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode analysis.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization and Analysis: The analyte is ionized in the ESI source, and the resulting ions are guided into the mass analyzer. The mass-to-charge ratio (m/z) of the ions is measured. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).

  • Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 50-500).

Visualizations

Structural Relationship of Azetidine Analogs

The following diagram illustrates the structural similarities and differences between this compound and its analogs.

G Structural Relationship of Azetidine Analogs A Azetidin-3-amine B This compound A->B  + Isopropyl C 1-Boc-azetidin-3-amine A->C  + Boc D 1-Ethylazetidin-3-amine A->D  + Ethyl

Structural relationships of the compared azetidine analogs.
General Workflow for Spectroscopic Characterization

The diagram below outlines a typical workflow for the spectroscopic characterization of a novel small molecule like an azetidine analog.

G General Workflow for Spectroscopic Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution NMR NMR (1H, 13C) Dissolution->NMR IR FT-IR Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing NMR->Process IR->Process MS->Process Structure Structure Elucidation Process->Structure Report Reporting Structure->Report

A Comparative Analysis of the Predicted Biological Activities of 1-Isopropylazetidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of the (R) and (S) enantiomers of 1-Isopropylazetidin-3-amine. This analysis is based on established principles of stereochemistry in pharmacology and structure-activity relationships of analogous chiral azetidine derivatives, as direct comparative experimental data for this specific compound is not publicly available.

The azetidine ring is a key structural motif in many biologically active compounds, valued for its ability to introduce conformational rigidity and act as a bioisosteric replacement for other cyclic and acyclic structures. The presence of a chiral center at the 3-position of the azetidine ring in this compound suggests that its enantiomers are likely to exhibit different biological activities. Stereoisomers often display distinct pharmacological and pharmacokinetic profiles due to the three-dimensional nature of biological targets like enzymes and receptors.

Hypothetical Biological Activity Profile

Based on the structure-activity relationships of similar chiral 3-aminoazetidine derivatives, it is plausible that the enantiomers of this compound could exhibit differential activity as modulators of various biological targets. For instance, substituted azetidines have been explored as inhibitors of GABA uptake, triple reuptake inhibitors (acting on serotonin, norepinephrine, and dopamine transporters), and as ligands for histamine receptors.

It is hypothesized that one enantiomer may display higher affinity and/or efficacy at a specific target compared to the other. This stereoselectivity is a common phenomenon where the spatial arrangement of substituents on the chiral center dictates the precise interactions with the binding pocket of a protein.

Data Presentation

As no direct experimental data is available for the enantiomers of this compound, the following table presents a hypothetical comparison based on potential biological assays that would be relevant for this class of compounds. The values are for illustrative purposes to demonstrate how such data would be presented.

Biological Target / Assay(R)-1-Isopropylazetidin-3-amine(S)-1-Isopropylazetidin-3-amine
Receptor Binding Affinity (Ki, nM)
Target XHypothetical ValueHypothetical Value
Target YHypothetical ValueHypothetical Value
Functional Activity (EC50/IC50, µM)
Target X (Agonist/Antagonist)Hypothetical ValueHypothetical Value
Target Y (Enzyme Inhibition)Hypothetical ValueHypothetical Value
In Vitro ADME Properties
Metabolic Stability (t½, min)Hypothetical ValueHypothetical Value
Plasma Protein Binding (%)Hypothetical ValueHypothetical Value

Experimental Protocols

To empirically determine the biological activity of the this compound enantiomers, the following experimental protocols would be essential.

Receptor Binding Assay

Objective: To determine the binding affinity of each enantiomer to a specific receptor target (e.g., a G-protein coupled receptor or a transporter).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound (each enantiomer).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Assay for GPCRs)

Objective: To determine the functional activity (agonist or antagonist) of each enantiomer at a specific GPCR target.

Methodology:

  • Cell Culture: Culture a cell line expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of each enantiomer. For antagonist testing, co-incubate with a known agonist.

  • cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of each enantiomer to metabolism by liver enzymes.

Methodology:

  • Incubation: Incubate each enantiomer at a fixed concentration with liver microsomes (human or other species) and NADPH (as a cofactor) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time and determine the in vitro half-life (t½).

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Separation cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison racemate Racemic this compound chiral_sep Chiral Separation racemate->chiral_sep enantiomer_r (R)-Enantiomer chiral_sep->enantiomer_r enantiomer_s (S)-Enantiomer chiral_sep->enantiomer_s binding Receptor Binding Assays enantiomer_r->binding functional Functional Assays enantiomer_r->functional adme ADME Profiling enantiomer_r->adme enantiomer_s->binding enantiomer_s->functional enantiomer_s->adme sar Structure-Activity Relationship (SAR) binding->sar functional->sar adme->sar

Caption: Workflow for comparing enantiomer bioactivity.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor Target Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein enantiomer_r (R)-Enantiomer enantiomer_r->receptor High Affinity enantiomer_s (S)-Enantiomer enantiomer_s->receptor Low Affinity effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 1-Isopropylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 1-Isopropylazetidin-3-amine. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical with the following classifications:

  • Flammable Liquid: Highly flammable liquid and vapor.

  • Acutely Toxic: Harmful if swallowed and toxic if inhaled.

  • Corrosive: Causes severe skin burns and eye damage.

  • Irritant: May cause respiratory irritation.

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated.
Eyes/Face Safety glasses with side shields and face shieldUse of both is required to protect against splashes and vapors[1].
Body Flame-resistant lab coatWorn over personal clothing to protect from splashes and fire hazards.
Respiratory RespiratorRequired when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Operational Plan: Handling Procedures
  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces[1]. Use explosion-proof electrical and lighting equipment[1].

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge[1]. Use only non-sparking tools[1].

  • Handling: Avoid breathing mist or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[1].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a locked-up area accessible only to authorized personnel[1].

Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.

Emergency Procedures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention[1].

  • Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish.

Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound hazards Identify Hazards: - Flammable - Corrosive - Toxic start->hazards hands Hand Protection: Chemical-resistant gloves hazards->hands eyes Eye/Face Protection: Safety glasses & face shield hazards->eyes body Body Protection: Flame-resistant lab coat hazards->body respiratory Respiratory Protection: Respirator (if vapors/aerosols) hazards->respiratory proceed Proceed with Handling hands->proceed eyes->proceed body->proceed respiratory->proceed

Caption: PPE selection workflow for handling this compound.

References

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